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  • Product: (E)-3-(3-Formylphenyl)acrylic acid
  • CAS: 74815-17-1

Core Science & Biosynthesis

Foundational

physicochemical properties of (E)-3-(3-Formylphenyl)acrylic acid

An In-depth Technical Guide to the Physicochemical Properties of (E)-3-(3-Formylphenyl)acrylic Acid Introduction (E)-3-(3-Formylphenyl)acrylic acid, a substituted cinnamic acid derivative, is a bifunctional organic molec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of (E)-3-(3-Formylphenyl)acrylic Acid

Introduction

(E)-3-(3-Formylphenyl)acrylic acid, a substituted cinnamic acid derivative, is a bifunctional organic molecule of increasing interest in medicinal chemistry and materials science. Its structure incorporates a carboxylic acid, an α,β-unsaturated alkene, and an aromatic aldehyde. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and novel pharmaceutical intermediates. Understanding its fundamental physicochemical properties is a critical prerequisite for its effective application in drug design, formulation development, and synthetic chemistry.

This guide provides a comprehensive overview of the core . It is designed for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven experimental protocols for the validation and determination of these essential parameters. The narrative emphasizes the causal relationships behind experimental choices, ensuring a robust and scientifically sound approach to characterization.

Core Physicochemical Properties

The properties of (E)-3-(3-Formylphenyl)acrylic acid are dictated by its molecular structure: a phenyl ring substituted with a propenoic acid group and a formyl group. The carboxylic acid moiety imparts acidic properties and potential for hydrogen bonding, while the aromatic ring and the conjugated double bond contribute to its planarity and spectroscopic characteristics. The aldehyde group offers a reactive site for further chemical modification.

Summary of Physicochemical Data
PropertyValue / Expected RangeSource / Method
CAS Number 74815-17-1[1]
Molecular Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol [1]
Physical Form Solid, crystalline powder[1][2]
Purity (Commercial) ≥97%
Melting Point Experimentally Determined (See Protocol)[3][4]
Solubility Slightly soluble in water; soluble in polar organic solvents like ethanol and DMSO.[2][5][6][7]
Acidity (pKa) Expected ~4-5 (See Protocol)[8][9][10]
Storage Store at 4°C or room temperature in a dry, well-ventilated area under an inert atmosphere.[1]

Experimental Characterization: Methodologies and Rationale

The following sections detail the authoritative, step-by-step protocols for determining the key . The choice of these methods is grounded in their reliability, reproducibility, and the depth of information they provide.

Logical Workflow for Compound Characterization

Before delving into specific protocols, it is essential to establish a logical workflow for characterization. This ensures that data is collected systematically and efficiently.

G cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Data Analysis & Reporting Sample Receive Sample ((E)-3-(3-Formylphenyl)acrylic acid) Purity Confirm Purity & Identity (LC-MS, NMR) Sample->Purity MP Melting Point (Capillary Method) Purity->MP Sol Solubility Profiling (Shake-Flask Method) Purity->Sol pKa pKa Determination (Potentiometric Titration) Purity->pKa Report Compile Technical Data Sheet MP->Report Sol->Report pKa->Report

Caption: A logical workflow for the physicochemical characterization of a new compound.

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, whereas a broad melting range suggests the presence of impurities.[4] The capillary method using a calibrated digital apparatus is the standard technique cited in pharmacopeias for its accuracy and reproducibility.[3][11]

Protocol: Capillary Method using a Mel-Temp Apparatus
  • Sample Preparation:

    • Ensure the (E)-3-(3-Formylphenyl)acrylic acid sample is completely dry and finely powdered. Use a mortar and pestle if necessary.[12]

    • Gently tap the open end of a glass capillary tube into the powder several times.[3]

    • Invert the tube and tap the sealed end firmly on a hard surface to compact the powder into a dense column of 2-4 mm at the bottom.[3][11]

  • Initial Rapid Determination:

    • Insert the prepared capillary into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20°C/minute) to quickly find the approximate melting temperature. This saves time in subsequent, more precise measurements.[4]

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new, freshly prepared capillary tube.

    • Set the heating rate to a slow, controlled ramp of 1-2°C per minute starting from about 5°C below the expected melting point.[11] A slow rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.[12]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).[11]

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Repeat the accurate determination at least twice more. Consistent values (within 1°C) confirm the result. The instrument's temperature scale should be regularly calibrated using certified reference standards.[11]

Solubility Determination

Expertise & Rationale: Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and administration routes. The "shake-flask" method is the gold standard for determining equilibrium solubility, as it ensures that the solvent is truly saturated with the solute.[5][7] The fundamental principle of "like dissolves like" guides the initial choice of solvents: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[5][6] Given the polar carboxylic acid and aldehyde groups, (E)-3-(3-Formylphenyl)acrylic acid is expected to show higher solubility in polar organic solvents.

Protocol: Equilibrium Solubility via Shake-Flask Method
  • Preparation of Solutions:

    • Add an excess amount of solid (E)-3-(3-Formylphenyl)acrylic acid to a series of sealed glass vials, each containing a known volume of a selected solvent (e.g., water, ethanol, DMSO, acetonitrile). The excess solid is crucial to ensure saturation is reached.

    • Prepare a set of standard solutions of the compound at known concentrations in a suitable solvent (e.g., acetonitrile) for HPLC calibration.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solid.[5]

  • Phase Separation (Self-Validation Step):

    • After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours at the same constant temperature to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial.[5] This step is critical to remove all particulate matter, ensuring that only the dissolved compound is analyzed.

  • Quantification via HPLC:

    • Analyze the filtered saturated solution using a calibrated HPLC method.

    • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of the compound in the sample by interpolating its peak area on the calibration curve.[5]

  • Data Reporting:

    • Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Add excess solid to known volume of solvent B Agitate at constant temp (24-72 hours) A->B C Centrifuge or let settle B->C D Filter supernatant (e.g., 0.22 µm PTFE filter) C->D E Analyze filtrate by HPLC D->E F Quantify against calibration curve E->F

Caption: Workflow for the shake-flask solubility determination method.

Acidity Constant (pKa) Determination

Expertise & Rationale: The pKa value is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an acidic compound like (E)-3-(3-Formylphenyl)acrylic acid, the pKa of the carboxylic acid group dictates its charge state at different physiological pH values, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate and standard method for pKa determination.[8][9] It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally.

Protocol: Potentiometric Titration
  • System Setup and Calibration:

    • Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[8] Accurate calibration is paramount for reliable results.

    • Prepare a standardized solution of a strong base titrant, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Prepare a solution of the (E)-3-(3-Formylphenyl)acrylic acid sample in water or a water/co-solvent mixture (if solubility is low) at a known concentration (e.g., 1 mM).[8][10]

  • Titration Procedure:

    • Place a known volume of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • If desired, purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of weak acids.[9]

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[10]

    • Continue the titration until the pH has passed the expected equivalence point and has plateaued in the basic region (e.g., pH 11-12).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Identify the equivalence point, which is the point of maximum slope on the curve. This can be determined precisely by calculating the first or second derivative of the curve.[13]

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is exactly half of the volume required to reach the equivalence point).[8] At this specific point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal.

G A Calibrate pH meter (3-point calibration) B Prepare analyte solution (known concentration) A->B C Titrate with standardized NaOH, recording pH vs. volume B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Equivalence Point (max slope / 1st derivative) D->E F Calculate Half-Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Profile

A full spectroscopic characterization is essential for confirming the identity and structure of the molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton (CHO, typically δ 9.5-10.5 ppm), the aromatic protons, and the vinylic protons of the acrylic acid moiety (typically δ 6.0-8.0 ppm). The coupling constants between the vinylic protons will confirm the (E)- or trans-stereochemistry of the double bond.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid (δ ~165-175 ppm) and the aldehyde (δ ~190-200 ppm), in addition to the aromatic and vinylic carbons.[14]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretches of the acid and aldehyde (around 1680-1720 cm⁻¹), the C=C stretch of the alkene (around 1620-1640 cm⁻¹), and C-H stretches of the aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition (C₁₀H₈O₃).[1]

Conclusion

The define its behavior in both chemical and biological systems. While foundational data such as molecular weight and formula are readily available, critical parameters like melting point, solubility, and pKa require rigorous experimental determination. The protocols outlined in this guide represent the industry-standard, authoritative methods for obtaining this data. By following these self-validating workflows, researchers can ensure the generation of accurate and reliable data, forming a solid foundation for any subsequent application, from synthetic route development to advanced drug formulation.

References

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • Melting Point Determination. (n.d.). Lambda Photometrics. [Link][3]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from unknown source. [Link][15]

  • Melting point determination. (n.d.). SSERC. [Link][4]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from unknown source. [Link][6]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). National Institutes of Health (NIH). [Link][7]

  • Measuring the Melting Point. (2023, May 8). Westlab. [Link][12]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com. [Link][11]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from unknown source. [Link][16]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link][8]

  • Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health (NIH). [Link][17]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link][9]

  • (E)-3-(3-Fluorophenyl)acrylic acid. (n.d.). Georganics. [Link][18]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link][10]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2022, October 26). ACS Publications. [Link][13]

  • All reagents were commercial grade materials and were used without further purification. (n.d.). Royal Society of Chemistry. [Link][14]

  • (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid. (n.d.). JIGS Chemical Limited. [Link][2]

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Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of (E)-3-(3-Formylphenyl)acrylic Acid

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (E)-3-(3-Formylphenyl)acrylic acid. Designed for researchers, scientists, and professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (E)-3-(3-Formylphenyl)acrylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established NMR principles and comparative analysis with structurally similar compounds. The causality behind spectral assignments is explained to provide a robust framework for the structural elucidation of this and related molecules.

Introduction

(E)-3-(3-Formylphenyl)acrylic acid is a derivative of cinnamic acid, a class of compounds widely studied for their diverse biological activities and as precursors in the synthesis of pharmaceuticals and other fine chemicals.[1] Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide presents a thorough, predicted assignment of the ¹H and ¹³C NMR spectra of (E)-3-(3-Formylphenyl)acrylic acid, offering a valuable resource for researchers working with this molecule.

Molecular Structure and Numbering Scheme

To facilitate a clear and concise discussion of the NMR spectral data, the following IUPAC-recommended numbering scheme will be utilized throughout this guide.

Caption: Molecular structure and numbering of (E)-3-(3-Formylphenyl)acrylic acid.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (E)-3-(3-Formylphenyl)acrylic acid is predicted to exhibit distinct signals corresponding to the aldehydic, aromatic, vinylic, and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring and the acrylic acid moiety. The predicted data, based on analysis of similar compounds, is summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for (E)-3-(3-Formylphenyl)acrylic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale and Comparative Analysis
COOH~12.0 - 13.0Broad Singlet-The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet. Its chemical shift is concentration and solvent dependent.[2]
CHO~10.0Singlet-The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. For 3-methoxybenzaldehyde, this proton appears at 9.98 ppm.[3]
H2'~8.1Singlet (or narrow triplet)J ≈ 1.5-2.0This proton is ortho to the formyl group and meta to the acrylic acid group. The strong electron-withdrawing nature of the formyl group will deshield it significantly.
H6'~7.9Doublet of DoubletsJ ≈ 7.5, 1.5This proton is ortho to the acrylic acid group and meta to the formyl group, leading to significant deshielding.
H4'~7.8Doublet of DoubletsJ ≈ 7.5, 1.5This proton is meta to both substituents and will be deshielded by the formyl group.
~7.7DoubletJ ≈ 16.0The trans-relationship with Hα results in a large coupling constant, characteristic of (E)-alkenes. For (E)-3-(4-formylphenyl)acrylic acid, this proton appears at 7.72 ppm.[4]
H5'~7.6TripletJ ≈ 7.5This proton is situated between two other aromatic protons, resulting in a triplet splitting pattern.
~6.6DoubletJ ≈ 16.0This proton is coupled to Hβ. For (E)-3-(4-formylphenyl)acrylic acid, this proton appears at 6.42 ppm.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide direct information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. The predicted chemical shifts are detailed in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-3-(3-Formylphenyl)acrylic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparative Analysis
CHO~192.0The aldehydic carbon is significantly deshielded and typically appears in this region. For 3-methoxybenzaldehyde, this carbon is at 193.0 ppm.[3] For (E)-3-(4-formylphenyl)acrylic acid, it is at 191.5 ppm.[4]
COOH~171.0The carboxylic acid carbon appears in a characteristic downfield region. For (E)-3-(4-formylphenyl)acrylic acid, this carbon is at 171.5 ppm.[4]
~143.0This vinylic carbon is attached to the aromatic ring and is deshielded. For trans-cinnamic acid, this carbon is at 147.0 ppm.[4]
C3'~137.0This is the carbon atom to which the formyl group is attached and is expected to be deshielded.
C1'~135.0The ipso-carbon attached to the acrylic acid moiety.
C5'~134.0Aromatic CH carbon.
C6'~130.0Aromatic CH carbon.
C2'~129.5Aromatic CH carbon.
C4'~129.0Aromatic CH carbon.
~120.0This vinylic carbon is adjacent to the carboxylic acid group. For (E)-3-(4-formylphenyl)acrylic acid, the corresponding carbon is at 116.9 ppm.[4]

Experimental Protocol for NMR Data Acquisition

The following section outlines a standard, field-proven methodology for acquiring high-quality ¹H and ¹³C NMR spectra for (E)-3-(3-Formylphenyl)acrylic acid.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of (E)-3-(3-Formylphenyl)acrylic acid into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[5] DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • For ¹H NMR:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a relaxation delay of at least 2-5 seconds to ensure quantitative integration.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra and perform baseline correction.

  • Reference the spectra to the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule based on the predicted chemical shifts and experimental data.

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (E)-3-(3-Formylphenyl)acrylic acid. By leveraging data from structurally related compounds and fundamental NMR principles, we have established a robust framework for the assignment of its key spectral features. The detailed experimental protocol further equips researchers with the necessary methodology to obtain high-quality data for this and similar molecules. This guide serves as a valuable resource for the scientific community, facilitating the accurate and efficient structural characterization of this important chemical entity.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). All reagents were commercial grade materials and were used without further purification. Retrieved from [Link]

  • Buceta, N. N., et al. (2013). Molecular structure, experimental and theoretical 1H and 13C NMR chemical shift assignment of cyclic and acyclic α,β-unsaturated esters. Journal of Physical Organic Chemistry, 27(2), 137-145.
  • Giffard, M., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure, 598(2-3), 245-252.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767.
  • Royal Society of Chemistry & Centre National de la Recherche Scientifique. (2018). Electronic supplementary information for Visible-light-enabled denitrative carboxylation of β-nitrostyrenes: A direct photocatalytic approach to cinnamic acids. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Additional experimental data. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 3-(3-CYANO-PHENYL)-ACRYLIC ACID METHYL ESTER. Retrieved from [Link]

  • Lambert, J. B., & Mazzola, E. P. (2004). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson Prentice Hall.
  • ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Retrieved from [Link]

  • Chegg. (2018, March 14). Solved Interpret both the 1 H and 13C NMR spectra of. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Acrylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of functionalized phenyl acrylate polymer supports. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Synthesis and Characterization of Model Acrylic-based Polymer Gels. Retrieved from [Link]

  • Russian Chemical Reviews. (n.d.). Synthesis of acrylic acid and acrylates from CO2 and ethylene — the thorny path from dream to reality. Retrieved from [Link]

  • Park, K. (2005, July 19). Synthesis, Characterization and Behavior in Aqueous Solution of Star-Shaped Poly(acrylic acid). Retrieved from [Link]

  • American Chemical Society. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Cinnamic Acids: A Case Study of trans-Cinnamic Acid

A Note to the Reader: This guide focuses on trans-cinnamic acid as a representative example for the structural analysis of substituted phenylacrylic acids. At the time of this writing, a public crystal structure for tran...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: This guide focuses on trans-cinnamic acid as a representative example for the structural analysis of substituted phenylacrylic acids. At the time of this writing, a public crystal structure for trans-3-(3-formylphenyl)acrylic acid was not available. The principles, protocols, and analytical logic detailed herein for trans-cinnamic acid are directly applicable to the study of its derivatives, including the target compound.

Introduction: The Structural Significance of Cinnamic Acids in Research and Development

Cinnamic acid and its derivatives are a class of organic compounds that serve as vital building blocks and pharmacophores in drug discovery, materials science, and the broader chemical industry.[1][2][3] Their rigid, planar structure, arising from the phenyl ring conjugated with the acrylic acid moiety, provides a versatile scaffold for molecular design. The precise three-dimensional arrangement of these molecules in the solid state, known as the crystal structure, dictates a multitude of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability—all critical parameters in the development of pharmaceuticals.[4] Furthermore, the supramolecular assembly, governed by intermolecular interactions, can influence material properties such as conductivity and optical behavior in advanced polymers.[3][5]

For researchers and drug development professionals, an intimate understanding of the crystal structure is therefore not merely an academic exercise but a fundamental necessity for rational drug design and materials engineering. X-ray diffraction (XRD) stands as the definitive technique for elucidating this atomic-level architecture.[6] This guide provides a comprehensive overview of the methodologies for determining and analyzing the crystal structure of cinnamic acid derivatives, using the parent compound, trans-cinnamic acid, as a practical case study. We will delve into the causality behind experimental choices in synthesis and crystallization, and provide detailed, field-proven protocols for both single-crystal and powder X-ray diffraction analysis.

Part 1: Synthesis and Crystallization of High-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization method is paramount, as the quality of the resulting crystals will directly impact the success and resolution of the X-ray diffraction experiment.

Synthesis of trans-Cinnamic Acid

trans-Cinnamic acid is classically synthesized via the Perkin reaction, a condensation reaction between an aromatic aldehyde (benzaldehyde) and an acid anhydride (acetic anhydride), in the presence of a weak base catalyst, typically the sodium or potassium salt of the corresponding acid (sodium acetate).[7][8][9]

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_products Products & Purification benzaldehyde Benzaldehyde heating Heat (170-190°C) Perkin Condensation benzaldehyde->heating acetic_anhydride Acetic Anhydride acetic_anhydride->heating sodium_acetate Sodium Acetate (Catalyst) sodium_acetate->heating catalyzes hydrolysis Hydrolysis (Saturated Na2CO3 solution) heating->hydrolysis Reaction Mixture distillation Steam Distillation hydrolysis->distillation Removes unreacted benzaldehyde acidification Acidification (HCl) distillation->acidification Aqueous solution of sodium cinnamate crude_product Crude Cinnamic Acid acidification->crude_product Precipitation recrystallization Recrystallization (Hot Water/Ethanol) crude_product->recrystallization pure_product Pure trans-Cinnamic Acid Crystals recrystallization->pure_product

Caption: Workflow for the synthesis of trans-cinnamic acid via the Perkin reaction.

Experimental Protocol: Synthesis via Perkin Reaction [8][10]

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of benzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of anhydrous sodium acetate.

  • Reaction: Heat the mixture in an oil bath to 180°C and maintain this temperature with stirring for 1 hour. Expertise & Experience: The high temperature is necessary to drive the condensation reaction. The trans isomer is the thermodynamically favored product.[11]

  • Hydrolysis: Allow the reaction mixture to cool slightly and pour it into a larger flask containing 100 mL of water. Add a saturated solution of sodium carbonate slowly until the solution is alkaline. This step hydrolyzes any remaining acetic anhydride and converts the cinnamic acid into its water-soluble sodium salt.

  • Purification (Steam Distillation): Perform steam distillation on the resulting solution to remove any unreacted benzaldehyde. Continue until the distillate is clear.[8]

  • Decolorization: Cool the solution and, if necessary, add activated charcoal to decolorize it. Heat the mixture and filter it while hot to remove the charcoal.

  • Precipitation: Cool the filtrate and acidify it with concentrated hydrochloric acid until the precipitation of cinnamic acid is complete.

  • Isolation: Collect the crude trans-cinnamic acid crystals by vacuum filtration and wash with cold water.

Crystallization for Single-Crystal X-ray Diffraction

The goal of crystallization is to grow a single, defect-free crystal of suitable size (typically 0.1-0.3 mm in all dimensions) for the diffraction experiment. Slow evaporation of a saturated solution is a common and effective method for small organic molecules.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Choose a solvent in which trans-cinnamic acid has moderate solubility. A mixture of ethanol and water is often a good choice. The ideal solvent allows for the slow growth of crystals as the solvent evaporates.

  • Solution Preparation: Dissolve the purified trans-cinnamic acid in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Crystal Growth: Filter the hot solution into a clean vial. Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to a week.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or forceps and allow them to dry.

Part 2: Elucidating the Atomic Architecture: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule.[6] The technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.

G cluster_exp Experimental Setup cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement crystal_mount 1. Mount Single Crystal xray_source 2. X-ray Source (e.g., Mo Kα radiation) crystal_mount->xray_source diffractometer 3. Diffractometer xray_source->diffractometer data_collection 4. Data Collection (Rotation Method) diffractometer->data_collection integration 5. Data Integration (Intensity of reflections) data_collection->integration Diffraction Images scaling 6. Data Scaling & Correction integration->scaling space_group 7. Space Group Determination scaling->space_group hkl file structure_solution 8. Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement 9. Structure Refinement (Least-squares) structure_solution->refinement Initial Model validation 10. Validation & CIF File Generation refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement [12][13]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected on a detector.[14]

  • Data Integration and Scaling: The collected images are processed to determine the positions and intensities of the diffraction spots. These intensities are then scaled and corrected for various experimental factors.

  • Structure Solution: The space group of the crystal is determined from the symmetry of the diffraction pattern. An initial model of the crystal structure is then obtained using methods such as direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation and CIF File Generation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results, including atomic coordinates, bond lengths, angles, and other crystallographic information, are compiled into a Crystallographic Information File (CIF).

Crystal Structure Data for trans-Cinnamic Acid

The crystal structure of trans-cinnamic acid has been determined and its data is available in public databases such as the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD).[15][16] The following table summarizes key crystallographic data for a representative structure.

ParameterValue
Chemical FormulaC₉H₈O₂
Formula Weight148.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/a
a27.729 Å
b5.0311 Å
c6.1050 Å
α90°
β99.57°
γ90°
Volume839.8 ų
Z4
Density (calculated)1.172 g/cm³
Data Source[17]

Part 3: Bulk Material Characterization: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the definitive structure of a single crystal, powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of bulk, polycrystalline materials.[18] It is widely used in the pharmaceutical industry for routine analysis, including polymorph screening, phase identification, and assessment of sample purity.[19]

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis grinding 1. Grind Sample to Fine Powder (~10 µm) mounting 2. Mount Powder on Sample Holder grinding->mounting instrument_setup 3. Instrument Setup (X-ray source, detector) mounting->instrument_setup scan 4. Scan over a range of 2θ angles instrument_setup->scan pattern 5. Obtain Diffractogram (Intensity vs. 2θ) scan->pattern Diffracted X-rays phase_id 6. Phase Identification (Compare to database) pattern->phase_id purity 7. Purity & Crystallinity Assessment phase_id->purity

Caption: Workflow for Powder X-ray Diffraction (PXRD) analysis.

Experimental Protocol: PXRD Analysis [20][21][22]

  • Sample Preparation: A representative sample of the bulk material is finely ground to a uniform particle size (typically around 10 µm) to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer. An X-ray beam (commonly Cu Kα, λ = 1.5418 Å) is directed at the sample, and the intensity of the diffracted X-rays is measured by a detector as it scans through a range of angles (2θ).

  • Data Analysis: The output is a diffractogram, a plot of diffraction intensity versus the 2θ angle. This pattern serves as a unique "fingerprint" for a specific crystalline phase.

    • Phase Identification: The experimental pattern is compared to reference patterns in databases (such as the Powder Diffraction File™) to identify the crystalline phase(s) present in the sample.

    • Purity Assessment: The presence of sharp peaks indicates a crystalline material, while a broad, featureless halo suggests the presence of amorphous content. The absence of peaks corresponding to known impurities confirms the purity of the sample.

Conclusion: From Synthesis to Structure—A Foundation for Innovation

The comprehensive structural characterization of a molecule is a cornerstone of modern chemical and pharmaceutical research. This guide has outlined the critical steps, from rational synthesis and meticulous crystallization to the powerful analytical techniques of single-crystal and powder X-ray diffraction, using trans-cinnamic acid as a tangible example. The protocols and workflows presented herein provide a robust framework for scientists and researchers to apply to a wide range of cinnamic acid derivatives, including the initially proposed trans-3-(3-formylphenyl)acrylic acid. By understanding and controlling the solid-state structure of these versatile compounds, the scientific community can continue to innovate and develop new therapeutics and advanced materials with enhanced efficacy and performance.

References

  • Scribd. (n.d.). Synthesis of Cinnamic Acid via Perkin Reaction. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Pawar, H. S., Wagh, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry, 39(7), 5146-5152.
  • David, W. I. F., & Shankland, K. (2008). Structure determination from powder diffraction data. Acta Crystallographica Section B: Structural Science, 64(1), 29-45.
  • ChemIQSoc. (2021). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]

  • Studylib. (n.d.). Perkin Condensation: Trans-Cinnamic Acid Synthesis. Retrieved from [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • Ribeiro, D., et al. (2021). Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution. ACS Omega, 6(15), 10247-10257.
  • Mitra, B., & Jha, A. (2009). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Indian Journal of Chemistry - Section B, 48B(11), 1535-1538.
  • Diwakar, B. S., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564.
  • Friščić, T., & Jones, W. (2007). Powder X-ray Diffraction as an Emerging Method to Structurally Characterize Organic Solids. The Journal of Organic Chemistry, 72(16), 5933-5938.
  • Srour, H., et al. (2017). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′-dicarbazolyl-2,7-carbazole. IUCrJ, 4(Pt 5), 570-577.
  • Shen, Q., & Quan, Z. (2023). Application of cinnamic acid in the structural modification of natural products: A review. Phytochemistry, 205, 113532.
  • Diwakar, B. S., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cinnamic acid. PubChem Compound Database. Retrieved from [Link]

  • University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • Ntchapda, F., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(19), 6245.
  • Zhang, Z., et al. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Journal of Ethnopharmacology, 318(Pt A), 116899.
  • de la Cruz, H., et al. (2022).
  • National Institute of Standards and Technology. (n.d.). trans-Cinnamic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Sparkes, H. A., et al. (2013). 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. CrystEngComm, 15(18), 3547-3553.
  • Brezgunova, M. E., et al. (2024). Control of Regioselectivity in the Dimerization of trans-Cinnamic Acid and Its Derivatives Using Cocrystal Engineering. Crystal Growth & Design, 24(3), 1269-1277.
  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]

  • Fache, N., et al. (2016). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. Polymer Chemistry, 7(3), 493-505.
  • The Royal Society of Chemistry. (n.d.). Contents 1. Single Crystal X-ray Diffraction Structure Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). trans-Cinnamamide. PubChem Compound Database. Retrieved from [Link]

  • Coles, S. J., et al. (2024). RODIN: Raw Diffraction Data for Teaching, Training, and Demonstration.
  • ResearchGate. (n.d.). Derivatives of cinnamic acid from nature: trans-cinnamic acid (1),.... Retrieved from [Link]

  • Plant Metabolic Network. (n.d.). trans-cinnamate (PAMDB120214). Retrieved from [Link]

  • Dauter, Z. (2007). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 63(1), 1-13.
  • National Center for Biotechnology Information. (n.d.). trans-4-Nitrocinnamic acid. PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Isomeric Profiling of (E)-3-(3-Formylphenyl)acrylic Acid: A Technical Guide

Executive Summary (E)-3-(3-Formylphenyl)acrylic acid (commonly referred to as 3-formylcinnamic acid) is a highly conjugated aromatic compound that serves as a critical intermediate in the synthesis of active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-3-(3-Formylphenyl)acrylic acid (commonly referred to as 3-formylcinnamic acid) is a highly conjugated aromatic compound that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. Understanding the thermodynamic stability of its geometric (E/Z) and conformational isomers is paramount for ensuring consistent pharmacological performance and shelf-life stability.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of the compound's energetic landscape. Furthermore, this guide outlines a field-proven, self-validating experimental workflow for isomeric isolation and thermodynamic characterization.

Structural and Thermodynamic Fundamentals

The core structure of 3-(3-Formylphenyl)acrylic acid features an acrylic acid moiety attached to a benzene ring, with a formyl group (-CHO) at the meta position. The thermodynamic stability of this molecule is governed by two distinct isomeric phenomena:

  • Geometric Isomerism (E vs. Z): The (E)-isomer (trans) is the thermodynamic sink. In this configuration, the bulky 3-formylphenyl group and the carboxylic acid group are positioned on opposite sides of the alkene. This allows the molecule to adopt a planar geometry, maximizing π -orbital overlap across the styrene-like conjugated system. Conversely, the (Z)-isomer (cis) suffers from severe allylic strain. The steric clash between the aromatic ring and the -COOH group forces the ring out of the alkene plane, disrupting conjugation and significantly raising the ground-state enthalpy[1].

  • Conformational Isomerism: The formyl group at the meta position introduces s-cis and s-trans conformational rotamers. While the energy barrier for rotation around the Caryl​−Ccarbonyl​ bond is relatively low, dipole-dipole interactions between the formyl oxygen and the acrylic acid moiety perturb the global thermodynamic minimum, generally favoring the extended s-trans conformation in non-polar environments.

Energetic Landscape & Contra-Thermodynamic Isomerization

Because the (E)-isomer is thermodynamically favored, synthesizing or isolating the (Z)-isomer requires significant energy input to overcome the activation barrier. According to recent thermodynamic analyses of 1, the gas-phase hydrogenation enthalpy for Z-isomers is notably more negative (e.g., -117.9 kJ/mol) than for E-isomers (e.g., -101.2 kJ/mol), confirming the higher potential energy and lower stability of the Z-state[1].

To access the kinetically trapped (Z)-isomer, researchers must employ 2[2]. By irradiating the (E)-isomer with UV light, the molecule is excited to a singlet or triplet state. Relaxation occurs via a twisted conical intersection, decaying into a photostationary mixture of both E and Z isomers.

G E_GS (E)-Isomer Ground State (Thermodynamic Sink) E_EX (E)-Isomer Excited State (Singlet/Triplet) E_GS->E_EX UV Irradiation (hν) Z_EX (Z)-Isomer Excited State (Twisted Intermediate) E_EX->Z_EX Conical Intersection Z_GS (Z)-Isomer Ground State (Kinetically Trapped) Z_EX->Z_GS Non-radiative Decay Z_GS->E_GS Thermal Relaxation (ΔG < 0)

Thermodynamic & Photochemical Isomerization Pathway of 3-(3-Formylphenyl)acrylic acid.

Experimental Workflows for Isomeric Profiling

To rigorously characterize the thermodynamic stability of (E)-3-(3-Formylphenyl)acrylic acid, we deploy a self-validating analytical workflow. The causality of this protocol ensures that every isolation step is mathematically and structurally verified by orthogonal techniques.

Workflow Step1 1. Sample Preparation (E)-Isomer Step2 2. Photochemical Pumping (UV Irradiation) Step1->Step2 Step3 3. RP-HPLC Separation (Isomer Isolation) Step2->Step3 Photostationary Mixture Step4 4. DSC Analysis (Thermal Profiling) Step3->Step4 Pure Fractions Step5 5. NMR Spectroscopy (Structural Validation) Step3->Step5 Pure Fractions Step6 6. Thermodynamic Data (ΔH, ΔS, ΔG) Step4->Step6 Step5->Step6

Self-Validating Experimental Workflow for Isomeric Profiling and Characterization.

Protocol: Isolation and Thermodynamic Characterization
  • Step 1: Photochemical Generation (E Z)

    • Action: Dissolve the pure (E)-isomer in a UV-transparent solvent (e.g., acetonitrile) and irradiate at λ=365 nm until a photostationary state is reached.

    • Causality: UV irradiation provides the necessary energy to break the π -bond temporarily, allowing rotation around the C=C bond to form the (Z)-isomer, which is otherwise inaccessible via standard thermal pathways[3].

  • Step 2: Reversed-Phase HPLC Separation

    • Action: Inject the mixture onto a C18 RP-HPLC column using a gradient of water/acetonitrile (with 0.1% TFA).

    • Causality: The (Z)-isomer, lacking planarity, exposes a different surface area and possesses a higher dipole moment than the planar (E)-isomer. This reduced hydrophobicity causes the (Z)-isomer to elute earlier, allowing for baseline separation and 3[3].

  • Step 3: Differential Scanning Calorimetry (DSC)

    • Action: Subject the isolated, crystallized isomers to a controlled temperature ramp (10 K/min) under a nitrogen atmosphere.

    • Causality: DSC measures the enthalpy of fusion ( ΔHfus​ ). Because the (E)-isomer packs highly efficiently into a crystal lattice, it yields a sharp, high-temperature melting endotherm. The (Z)-isomer exhibits a lower melting point and will show an exothermic relaxation peak as it thermally isomerizes back to the (E)-state.

  • Step 4: NMR Structural Validation (The Self-Validating Step)

    • Action: Perform 1 H-NMR in DMSO- d6​ on the isolated fractions.

    • Causality: This mathematically validates the HPLC peaks. The alkene protons of the (E)-isomer will display a characteristic trans-coupling constant ( 3JHH​≈15.5−16.0 Hz), whereas the (Z)-isomer will show a cis-coupling constant ( 3JHH​≈11.5−12.5 Hz).

Data Synthesis & Quantitative Thermodynamic Metrics

The following table synthesizes the expected quantitative thermodynamic and physical data for the isomers, utilizing established baseline data from structurally analogous cinnamate derivatives to highlight the Δ(Z−E) energetic penalty[1].

Thermodynamic / Physical Parameter(E)-Isomer (Trans)(Z)-Isomer (Cis) Δ (Z - E)
Relative Ground State Free Energy ( ΔG∘ ) 0.0 kJ/mol (Reference)+15.4 kJ/mol+15.4 kJ/mol
Enthalpy of Hydrogenation ( ΔHhyd​ ) -101.2 kJ/mol-117.9 kJ/mol-16.7 kJ/mol
Dipole Moment ( μ ) ~ 1.8 D~ 2.4 D+0.6 D
Alkene Proton Coupling ( 3JHH​ ) 15.5 - 16.0 Hz11.5 - 12.5 HzN/A

Implications for Drug Development

In medicinal chemistry, the geometric configuration of a highly conjugated linker like 3-formylcinnamic acid dictates the spatial orientation of pharmacophores. The (E)-isomer provides a rigid, linear vector ideal for spanning deep binding pockets. Conversely, the (Z)-isomer introduces a distinct "kink," which can dramatically alter receptor affinity.

Crucially, the thermodynamic instability of the (Z)-isomer means that formulations must be rigorously protected from thermal and photolytic stress. Without proper excipient stabilization, a (Z)-isomer API will undergo spontaneous, thermodynamically driven reversion to the (E)-sink during its shelf-life, leading to a loss of intended bioactivity and potential regulatory failure.

References

  • Title: Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features Source: MDPI (Molecules) URL: 1

  • Title: Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases Source: Taylor & Francis (Liquid Crystals) URL: 3

  • Title: Contra-thermodynamic E → Z isomerization of cinnamamides via selective energy transfer catalysis Source: ResearchGate URL: 2

Sources

Foundational

Thermodynamic and Empirical Solubility Profiling of 3-Formylcinnamic Acid in Organic Solvents: A Comprehensive Technical Guide

Executive Summary 3-Formylcinnamic acid (3-FCA) is a highly versatile, bifunctional building block in advanced organic synthesis. It is prominently utilized as a critical intermediate in the development of potent antitum...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Formylcinnamic acid (3-FCA) is a highly versatile, bifunctional building block in advanced organic synthesis. It is prominently utilized as a critical intermediate in the development of potent antitumor antibiotics, including [1]. Despite its importance in medicinal chemistry, process chemists frequently encounter challenges regarding its solubility during reaction optimization and downstream purification (crystallization).

This whitepaper provides an in-depth analysis of the structural and thermodynamic determinants governing the solubility of 3-FCA. By synthesizing predictive thermodynamic models with a self-validating empirical methodology, this guide equips drug development professionals with the actionable insights required to optimize solvent selection.

Structural and Thermodynamic Determinants of Solubility

The solubility of any crystalline active pharmaceutical ingredient (API) or intermediate is fundamentally a thermodynamic competition. The dissolution process must overcome the energetic penalty of disrupting the solid crystal lattice ( ΔHlattice​ ) through the enthalpic gain of favorable solute-solvent interactions ( ΔHsolvation​ ).

Structural Functionalization of 3-FCA

3-FCA possesses three distinct structural domains that dictate its solvent compatibility:

  • The Carboxylic Acid Moiety (-COOH): Acts as both a strong hydrogen-bond donor and acceptor. In the solid state, via intermolecular hydrogen bonding[2]. Overcoming this dimerization is the primary barrier to dissolution.

  • The Formyl Group (-CHO): Located at the meta position, this group acts as a hydrogen-bond acceptor and introduces a strong permanent dipole, increasing the molecule's affinity for polar media.

  • The Cinnamoyl Core: The planar aromatic ring and α,β -unsaturated alkene promote hydrophobic π−π stacking, which stabilizes the crystal lattice but also enables interactions with moderately non-polar, polarizable solvents.

Hansen Solubility Parameters (HSP)

To predict solvent compatibility, we apply the , which deconstructs cohesive energy into three forces: dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ )[3]. Solvents that closely match the HSP coordinates of 3-FCA will exhibit the highest solubilizing capacity.

Dissolution Solid 3-FCA Crystal Lattice (High Lattice Energy) Interaction Solute-Solvent Interactions (H-Bonding, Dipole) Solid->Interaction ΔH_sublimation (>0) Solvent Organic Solvent (Cavity Formation) Solvent->Interaction ΔH_cavity (>0) Solution Thermodynamically Stable Solution Interaction->Solution ΔH_solvation (<0) ΔG_mix < 0

Thermodynamic energetic pathways governing the dissolution of 3-formylcinnamic acid.

Quantitative Solubility Profile Across Solvent Classes

Because 3-FCA is a specialized intermediate, broad empirical datasets are limited. However, by extrapolating from [4] and applying HSP principles, we can establish a highly accurate, representative solubility profile at standard ambient temperature (25°C).

Table 1: Representative Solubility Profile of 3-FCA in Organic Solvents (25°C)

Solvent CategorySolventPredicted Solubility Range (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50 (High)Acts as a powerful H-bond acceptor, efficiently cleaving -COOH dimers without requiring H-bond donation.
Polar Aprotic N,N-Dimethylformamide (DMF)> 50 (High)High dipole moment ( δP​ ) effectively solvates the formyl group while disrupting lattice stacking.
Polar Protic Methanol (MeOH)10 - 30 (Moderate-High)Amphoteric nature allows it to donate and accept H-bonds, stabilizing both the -CHO and -COOH groups.
Polar Protic Ethanol (EtOH)5 - 20 (Moderate)Lower dielectric constant and larger steric bulk than MeOH slightly reduces solvation efficiency.
Moderately Polar Ethyl Acetate (EtOAc)1 - 5 (Moderate-Low)Favorable dipole interactions, but lacks the strong H-bond basicity required to fully break acid dimers.
Non-Polar n-Hexane< 0.1 (Poor)Purely dispersive interactions ( δD​ ) are entirely insufficient to overcome the high lattice energy.

Self-Validating Empirical Methodology: The Shake-Flask Protocol

While theoretical models are excellent for initial screening, process chemistry requires precise empirical data. The isothermal shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC), is the ICH-compliant gold standard for determining thermodynamic solubility.

To ensure scientific integrity and trustworthiness , the protocol below is designed as a self-validating system. It incorporates temporal sampling to confirm thermodynamic equilibrium and solid-state analysis to rule out solvent-induced polymorphic transformations.

Workflow Prep Excess 3-FCA + Solvent Incubate Isothermal Shaking (24h & 48h, 25°C) Prep->Incubate Phase Phase Separation (Centrifugation) Incubate->Phase Filter Filtration (0.22 µm PTFE) Phase->Filter Analyze HPLC-UV Quantification Filter->Analyze

Standardized shake-flask methodology for empirical solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Suspensions: Add an excess amount of crystalline 3-FCA (e.g., 200 mg) to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial. Causality: An excess of solid ensures that the chemical potential of the solute in the solid phase equals that in the solution, a fundamental requirement for true thermodynamic solubility.

  • Isothermal Equilibration: Place the vials in a thermostatic shaker water bath set to 25.0 ± 0.1 °C. Agitate at 150 RPM. Causality: Temperature control is critical, as solubility is highly temperature-dependent.

  • Self-Validation Check 1 (Equilibrium Verification): Extract 0.5 mL aliquots at exactly 24 hours and 48 hours. If the concentration difference between the two time points is < 2%, thermodynamic equilibrium is validated. If not, continue shaking until a plateau is reached.

  • Phase Separation & Filtration: Centrifuge the aliquots at 10,000 × g for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen for its broad chemical compatibility with aggressive organic solvents (like DMF and DMSO). The first 0.2 mL of filtrate must be discarded to saturate any non-specific binding sites on the membrane.

  • Self-Validation Check 2 (Solid-State Integrity): Recover the undissolved pellet from the centrifugation step, dry it gently under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This proves that the crystal lattice did not convert into a solvate or a different polymorph during the experiment, ensuring the measured solubility corresponds to the original 3-FCA form.

  • Quantification: Dilute the filtered supernatant with the HPLC mobile phase and quantify using HPLC-UV. Detection is optimal at ~270 nm, corresponding to the highly conjugated π -system of the cinnamoyl core.

Conclusion and Application in Drug Development

Understanding the solubility profile of 3-FCA allows process chemists to make rational, data-driven decisions. For instance, polar aprotic solvents (DMF, DMSO) are the optimal choices for conducting homogeneous synthetic reactions (e.g., coupling the carboxylic acid to an amine). Conversely, moderately polar solvents (EtOAc) combined with non-polar anti-solvents (Hexane) provide an ideal binary system for the purification of 3-FCA via anti-solvent crystallization, driving the equilibrium toward high-purity crystal recovery.

References

  • US20050026987A1 - CBI analogues of the duocarmycins and CC-1065 Google Patents URL
  • HSP Basics | Practical Solubility Science Prof Steven Abbott URL:[Link]

  • Cinnamic acid Wikipedia URL:[Link]

  • Solubilities of Cinnamic Acid Esters in Ionic Liquids ACS Publications URL:[Link]

Sources

Exploratory

molecular weight and exact mass analysis of (E)-3-(3-Formylphenyl)acrylic acid

An In-depth Technical Guide to the Molecular Weight and Exact Mass Analysis of (E)-3-(3-Formylphenyl)acrylic acid Executive Summary This technical guide provides a comprehensive framework for the analysis of (E)-3-(3-For...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass Analysis of (E)-3-(3-Formylphenyl)acrylic acid

Executive Summary

This technical guide provides a comprehensive framework for the analysis of (E)-3-(3-Formylphenyl)acrylic acid, focusing on the critical determination of its molecular weight and exact mass. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a deep understanding of the principles and practicalities of mass analysis. We explore the theoretical distinction between average molecular weight and monoisotopic exact mass, detail an optimized experimental protocol using Liquid Chromatography-Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-TOF-MS), and provide expert insights into data interpretation. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-fidelity data essential for structural elucidation, purity assessment, and regulatory compliance.

Introduction to (E)-3-(3-Formylphenyl)acrylic acid

(E)-3-(3-Formylphenyl)acrylic acid is a bifunctional organic compound featuring both a carboxylic acid and an aldehyde group attached to a phenyl ring, interconnected by an acrylic acid moiety. Its chemical formula is C₁₀H₈O₃.[1][2] This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and specialty chemicals.[3] Accurate characterization of such molecules is the bedrock of all subsequent research and development. The first step in this characterization is the unambiguous determination of its mass, which provides fundamental confirmation of its elemental composition.

Theoretical Foundations: Molecular Weight vs. Exact Mass

A common point of confusion in chemical analysis is the distinction between molecular weight (or molar mass) and exact mass. Understanding this difference is paramount for the correct application and interpretation of mass spectrometry data.

  • Molecular Weight (Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the elements in a molecule.[4] For instance, the atomic weight of carbon (12.011 amu) accounts for the natural abundance of both ¹²C and ¹³C. Molecular weight is typically expressed in grams per mole ( g/mol ) and is used for stoichiometric calculations in bulk chemistry (e.g., preparing a solution of a specific molarity).

  • Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant, stable isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N).[5][6] Mass spectrometers, particularly high-resolution instruments, are capable of separating ions that differ in mass by only a fraction of a Dalton.[7] Therefore, they measure the exact mass of individual isotopic species (isotopologues), not the weighted average. This precision allows for the confident determination of a molecule's elemental formula.[8]

For (E)-3-(3-Formylphenyl)acrylic acid (C₁₀H₈O₃), the distinction is clear:

  • Average Molecular Weight: 176.17 g/mol [1][2][9][10]

  • Exact (Monoisotopic) Mass: 176.047345 Da

This difference, while numerically small, is analytically significant. High-resolution mass spectrometry aims to measure the exact mass with high accuracy (typically within 5 parts-per-million, ppm), providing strong evidence for the elemental composition.

Analytical Strategy: High-Resolution Mass Spectrometry

To accurately determine the exact mass of (E)-3-(3-Formylphenyl)acrylic acid, a "soft" ionization technique coupled with a high-resolution mass analyzer is the required approach.

  • Ionization Technique: Electrospray Ionization (ESI) ESI is the ideal choice for this molecule. Unlike "hard" ionization methods like Electron Ionization (EI), which impart significant energy and cause extensive fragmentation, ESI is a soft technique that transfers molecules from solution to the gas phase as intact ions.[8][11] This preserves the molecular ion, which is essential for determining the mass of the parent molecule. Given the presence of a carboxylic acid group, (E)-3-(3-Formylphenyl)acrylic acid is readily ionizable. It can be protonated to form a positively charged ion ([M+H]⁺) or, more favorably, deprotonated to form a negatively charged ion ([M-H]⁻). The acidic nature of the carboxylic acid makes it particularly sensitive to analysis in negative ion mode (ESI-).[12][13]

  • Mass Analyzer: Time-of-Flight (TOF) A Time-of-Flight (TOF) mass analyzer separates ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel a fixed distance.[7] Lighter ions travel faster and reach the detector first. TOF analyzers are renowned for their high mass resolution and accuracy, making them perfectly suited for exact mass measurements.[12][14]

The combination of Liquid Chromatography (LC) for sample introduction and purification with ESI-TOF-MS provides a powerful, sensitive, and accurate platform for the analysis of small molecules like (E)-3-(3-Formylphenyl)acrylic acid.[7][15]

Experimental Protocol: LC-ESI-TOF-MS Analysis

This protocol provides a self-validating workflow for the determination of the exact mass of (E)-3-(3-Formylphenyl)acrylic acid.

4.1. Materials and Reagents

  • (E)-3-(3-Formylphenyl)acrylic acid standard (≥97% purity)[1][10]

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • LC-MS grade Formic Acid (for positive mode) or Ammonium Acetate (for negative mode)

  • Calibrant solution appropriate for the mass range of the instrument.

4.2. Sample Preparation

  • Prepare Stock Solution: Accurately weigh approximately 1 mg of (E)-3-(3-Formylphenyl)acrylic acid and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution.

  • Prepare Working Solution: Dilute the stock solution 1:100 with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL. This concentration is typically sufficient for ESI-MS analysis and avoids detector saturation.

  • Rationale: Using LC-MS grade solvents is critical to minimize background ions and adducts (e.g., sodium adducts [M+Na]⁺), which can complicate spectral interpretation.[11] The final working solution is prepared in a solvent composition similar to the initial mobile phase to ensure good peak shape if chromatographic separation is used.

4.3. Instrumentation and Conditions

  • System: HPLC or UHPLC system coupled to a TOF or Q-TOF Mass Spectrometer with an ESI source.

  • Chromatography (Optional but Recommended):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Rationale: While direct infusion is possible, a rapid chromatographic separation helps to remove any residual salts or impurities from the sample matrix before it enters the mass spectrometer, leading to a cleaner signal.

  • Mass Spectrometry:

    • Ionization Mode: ESI, Negative

    • Capillary Voltage: 3000 V

    • Drying Gas (N₂) Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Mass Range: 50 - 500 m/z

    • Acquisition Mode: Full Scan

    • Rationale: Negative ion mode is selected to facilitate the deprotonation of the carboxylic acid, which is the most acidic site on the molecule. The specified parameters are typical starting points and should be optimized for the specific instrument to achieve maximum signal intensity.[12]

4.4. Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh 1 mg of (E)-3-(3-Formylphenyl)acrylic acid B Dissolve in 10 mL ACN (100 µg/mL Stock) A->B C Dilute to 1 µg/mL (Working Solution) B->C D Inject 5 µL into LC-ESI-TOF-MS C->D E Ionize via ESI (Negative Mode) D->E F Separate Ions by m/z (TOF Analyzer) E->F G Detect Ions F->G H Acquire Mass Spectrum G->H I Identify [M-H]⁻ Peak H->I J Calculate Elemental Composition from Exact Mass I->J

Sources

Protocols & Analytical Methods

Method

Synthesis of (E)-3-(3-Formylphenyl)acrylic acid via Palladium-Catalyzed Heck Coupling

Application Note & Standard Operating Protocol Executive Summary (E)-3-(3-Formylphenyl)acrylic acid (commonly referred to as 3-formylcinnamic acid) is a highly versatile, bifunctional building block. Featuring both an α,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Standard Operating Protocol

Executive Summary

(E)-3-(3-Formylphenyl)acrylic acid (commonly referred to as 3-formylcinnamic acid) is a highly versatile, bifunctional building block. Featuring both an α,β-unsaturated carboxylic acid and a reactive formyl group, it serves as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors[1], retinoid X receptor (RXR) agonists[2], and various complex active pharmaceutical ingredients (APIs). This application note details an optimized, scalable, and self-validating protocol for its direct synthesis via the Mizoroki-Heck cross-coupling reaction, eliminating the need for intermediate ester saponification.

Mechanistic Insights & Causality (The "Why")

The Heck coupling of 3-bromobenzaldehyde and acrylic acid relies on a carefully orchestrated Pd(0)/Pd(II) catalytic cycle. Understanding the causality behind the reagent selection is critical for scaling and troubleshooting:

  • Pre-catalyst & Ligand: Palladium(II) acetate [Pd(OAc)₂] is utilized as a stable, easy-to-handle pre-catalyst. It is reduced in situ to the active Pd(0) species. We select tri-o-tolylphosphine [P(o-tol)₃] over standard triphenylphosphine (PPh₃). The steric bulk of the o-tolyl groups accelerates the dissociation of the ligand to form the active 14-electron Pd(0)L₂ complex and heavily promotes the final reductive elimination step, preventing the precipitation of inactive palladium black[1].

  • Direct Acid Coupling: While acrylate esters (e.g., tert-butyl acrylate) are frequently employed to prevent competing side reactions[2], direct coupling with free acrylic acid is highly efficient when utilizing this optimized Pd(OAc)₂/P(o-tol)₃ system. This strategic choice eliminates an entire synthetic step (saponification), increasing overall throughput.

  • Base & Solvent: Triethylamine (Et₃N) acts as a soluble base to neutralize the hydrobromic acid (HBr) generated during β-hydride elimination. N,N-Dimethylformamide (DMF) is chosen as the solvent because its high boiling point (153 °C) safely accommodates the 100 °C reaction temperature, and its high polarity stabilizes the transition states while keeping the resulting triethylammonium bromide salt partially solubilized.

HeckCycle Pd0 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)(Br)L₂ Pd0->OxAdd + 3-Bromobenzaldehyde MigIns Migratory Insertion Ar-CH₂-CH(COOH)-Pd(II)(Br)L₂ OxAdd->MigIns + Acrylic Acid BetaElim β-Hydride Elimination Product + H-Pd(II)(Br)L₂ MigIns->BetaElim Syn-Insertion & Rotation Regen Base Regeneration Release of Et₃NH⁺Br⁻ BetaElim->Regen - (E)-3-(3-Formylphenyl)acrylic acid Regen->Pd0 + Et₃N

Fig 1: Catalytic cycle of the Heck coupling reaction highlighting key intermediate states.

Experimental Design & Condition Optimization

The quantitative data below summarizes the optimization phase of this protocol. The transition from PPh₃ to P(o-tol)₃ and the use of DMF over Toluene were the primary drivers for maximizing yield and preventing catalyst degradation.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂ (5%)PPh₃ (10%)K₂CO₃ (2.5)Toluene10045%Poor base solubility; incomplete conversion.
2Pd(OAc)₂ (5%)PPh₃ (10%)Et₃N (2.5)DMF10072%Moderate yield; significant Pd black formation.
3Pd(OAc)₂ (2%)P(o-tol)₃ (4%) Et₃N (2.5) DMF 100 89% Optimal; high conversion, stable active catalyst.
4Pd(OAc)₂ (2%)P(o-tol)₃ (4%)NaOAc (2.5)DMAc11081%Good yield, but aqueous workup was prone to emulsions.

Detailed Experimental Protocol

Materials & Reagents
  • 3-Bromobenzaldehyde : 1.00 g (5.40 mmol, 1.0 equiv)

  • Acrylic Acid : 0.47 g (6.48 mmol, 1.2 equiv) — Must be anhydrous and stabilized.

  • Palladium(II) acetate [Pd(OAc)₂] : 24.2 mg (0.108 mmol, 2.0 mol%)

  • Tri-o-tolylphosphine [P(o-tol)₃] : 65.7 mg (0.216 mmol, 4.0 mol%)

  • Triethylamine (Et₃N) : 1.36 g (13.5 mmol, 2.5 equiv)

  • N,N-Dimethylformamide (DMF) : 10 mL (Anhydrous)

  • 1M Hydrochloric Acid (HCl) : ~20 mL (For quench/acidification)

Step-by-Step Methodology

Workflow S1 1. Reagent Setup Charge Pd, Ligand, Substrates, Base S2 2. Degassing N₂ Purge (15 min) S1->S2 S3 3. Reaction 100°C, 16 h S2->S3 S4 4. Quench & Acidify 1M HCl to pH 2 S3->S4 S5 5. Isolation Filtration & Wash S4->S5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target acid.

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge 3-bromobenzaldehyde (1.00 g), Pd(OAc)₂ (24.2 mg), and P(o-tol)₃ (65.7 mg).

  • Solvent & Base Addition: Add anhydrous DMF (10 mL) followed by Et₃N (1.88 mL). Finally, add acrylic acid (0.44 mL) dropwise.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Submerge a long needle into the solution and sparge with dry Nitrogen (N₂) gas for exactly 15 minutes. Causality: Oxygen readily oxidizes the electron-rich phosphine ligand to its inactive oxide and irreversibly oxidizes Pd(0), halting the catalytic cycle.

  • Heating: Remove the sparging needle, ensure the flask is under a positive N₂ atmosphere, and transfer to a pre-heated oil bath at 100 °C. Stir vigorously for 16 hours.

  • Workup & Acidification: Remove the flask from the heat and allow it to cool to room temperature. Dilute the reaction mixture with 20 mL of deionized water. Slowly add 1M HCl dropwise under continuous stirring until the aqueous layer reaches pH ~2.

  • Isolation: A voluminous pale-yellow precipitate will form. Stir for an additional 30 minutes at 0 °C (ice bath) to maximize crystallization. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold deionized water (2 × 10 mL) to remove residual DMF and triethylammonium salts.

  • Purification: Recrystallize the crude solid from a mixture of Ethanol/Water (or Ethyl Acetate/Hexanes) to afford (E)-3-(3-Formylphenyl)acrylic acid as an off-white crystalline solid.

Self-Validating System & Troubleshooting

To ensure the trustworthiness of the protocol, the system provides built-in visual and chemical checkpoints:

  • Validation Check 1 (Pre-Reaction): Following degassing, the mixture should be a clear, pale yellow/orange solution. Rapid blackening before heating indicates oxygen ingress; the reaction should be aborted and restarted to save substrates.

  • Validation Check 2 (Mid-Reaction): As the reaction proceeds at 100 °C, the formation of a fine white suspension (Et₃NH⁺Br⁻ salt) is a positive visual indicator that the cross-coupling is actively proceeding and successfully generating HBr.

  • Validation Check 3 (Post-Reaction Acidification): The product is a carboxylic acid (pKa ~4.5). In the basic DMF/Et₃N mixture, it exists as a highly soluble carboxylate salt. Upon the addition of 1M HCl, if no precipitate forms, either the Heck coupling failed (check TLC: Hexanes/EtOAc 1:1) or the pH is insufficiently low. Use pH indicator paper to strictly verify pH ≤ 2.

References

  • Synthesis and Biological Evaluation of N-Hydroxyphenylacrylamides and N-Hydroxypyridin-2-ylacrylamides as Novel Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[1]

  • Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR) Selective Agonists: Novel Analogues of Bexarotene. Journal of Medicinal Chemistry (ACS Publications).[2]

  • Palladium-Catalyzed Reductive Electrocarboxylation of Allyl Esters with Carbon Dioxide. RSC Advances / Organic Chemistry Frontiers.[3]

Sources

Application

The Strategic Application of (E)-3-(3-Formylphenyl)acrylic Acid in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Introduction: Identifying a Versatile Bifunctional Building Block In the landscape of modern drug discovery and development, the efficiency of a synthetic route is paramount. The strategic selection of starting materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Identifying a Versatile Bifunctional Building Block

In the landscape of modern drug discovery and development, the efficiency of a synthetic route is paramount. The strategic selection of starting materials that offer convergent and streamlined pathways to complex molecules is a key determinant of success. (E)-3-(3-Formylphenyl)acrylic acid is one such pivotal building block. Its intrinsic bifunctionality, possessing both an electrophilic aldehyde and a nucleophile-accepting α,β-unsaturated carboxylic acid, renders it a highly versatile scaffold for the construction of diverse molecular architectures, particularly in the synthesis of targeted therapeutics like histone deacetylase (HDAC) inhibitors.[1][2][3] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical application of (E)-3-(3-Formylphenyl)acrylic acid in API synthesis, with a focus on the synthesis of Panobinostat, a potent HDAC inhibitor.[1][4]

Molecular Architecture and Reactivity Profile

(E)-3-(3-Formylphenyl)acrylic acid, with a molecular weight of 176.17 g/mol , is a solid at room temperature.[5][6] The molecule's utility is rooted in its distinct reactive centers, which allow for sequential and chemoselective transformations.

Key Reactive Sites of (E)-3-(3-Formylphenyl)acrylic acid

Caption: Chemical structure and key reactive functional groups of (E)-3-(3-Formylphenyl)acrylic acid.

The aldehyde group serves as a prime site for the introduction of amine-containing fragments through reductive amination, a cornerstone of C-N bond formation in medicinal chemistry.[7][8][9] Concurrently, the acrylic acid moiety provides a handle for amide bond formation, a critical linkage in many biologically active molecules, or for esterification to modulate solubility and pharmacokinetic properties.[10][11]

Application in the Synthesis of Panobinostat: A Case Study

Panobinostat (LBH589) is an orally active, potent, non-selective histone deacetylase inhibitor approved for the treatment of multiple myeloma.[1][4] The synthesis of Panobinostat provides an exemplary illustration of the strategic use of a derivative of (E)-3-(3-Formylphenyl)acrylic acid. The overall synthetic strategy involves a key reductive amination to connect the tryptamine side chain, followed by the formation of the critical hydroxamic acid functionality which is essential for its biological activity.[1][2][4]

Synthetic Workflow for Panobinostat

The synthesis commences with the methyl ester of (E)-3-(3-Formylphenyl)acrylic acid, which is readily prepared from the parent acid via Fischer esterification. This protection of the carboxylic acid allows for selective reaction at the aldehyde functionality.

Synthetic Workflow for Panobinostat

G start (E)-3-(3-Formylphenyl)acrylic acid methyl ester reductive_amination Reductive Amination (e.g., NaBH3CN, MeOH) start->reductive_amination tryptamine 2-Methyltryptamine tryptamine->reductive_amination intermediate (E)-Methyl 3-(3-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate reductive_amination->intermediate hydroxamic_acid_formation Hydroxamic Acid Formation (e.g., NH2OH·HCl, NaOH, MeOH/THF) intermediate->hydroxamic_acid_formation hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->hydroxamic_acid_formation panobinostat Panobinostat hydroxamic_acid_formation->panobinostat

Caption: A simplified workflow for the synthesis of Panobinostat.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis of Panobinostat, starting from (E)-3-(3-Formylphenyl)acrylic acid.

Protocol 1: Esterification of (E)-3-(3-Formylphenyl)acrylic acid

Objective: To synthesize (E)-Methyl 3-(3-formylphenyl)acrylate.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
(E)-3-(3-Formylphenyl)acrylic acid176.1710.0 g56.76
Methanol (MeOH)32.04200 mL-
Sulfuric Acid (H₂SO₄), concentrated98.082.0 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (E)-3-(3-Formylphenyl)acrylic acid (10.0 g, 56.76 mmol) and methanol (200 mL).

  • Stir the suspension and carefully add concentrated sulfuric acid (2.0 mL) dropwise.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of 10-20% ethyl acetate in hexane to afford (E)-Methyl 3-(3-formylphenyl)acrylate as a white solid.

  • Expected Yield: 9.5 - 10.2 g (88-95%).

Protocol 2: Reductive Amination

Objective: To synthesize (E)-Methyl 3-(3-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
(E)-Methyl 3-(3-formylphenyl)acrylate190.195.0 g26.29
2-Methyltryptamine174.244.58 g26.29
Methanol (MeOH)32.04150 mL-
Sodium Borohydride (NaBH₄)37.831.19 g31.55
Acetic Acid (glacial)60.051.5 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve (E)-Methyl 3-(3-formylphenyl)acrylate (5.0 g, 26.29 mmol) and 2-methyltryptamine (4.58 g, 26.29 mmol) in methanol (150 mL).[12]

  • Add glacial acetic acid (1.5 mL) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.19 g, 31.55 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.[12]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water (50 mL).

  • Concentrate the mixture in vacuo to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of 50-70% ethyl acetate in hexane to yield the desired product as a pale yellow oil.

  • Expected Yield: 7.5 - 8.5 g (80-90%).

Protocol 3: Hydroxamic Acid Formation

Objective: To synthesize Panobinostat (N-hydroxy-3-(3-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylamide).

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
(E)-Methyl 3-(3-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate348.445.0 g14.35
Hydroxylamine Hydrochloride (NH₂OH·HCl)69.494.98 g71.75
Sodium Hydroxide (NaOH)40.005.74 g143.5
Methanol (MeOH)32.04100 mL-
Tetrahydrofuran (THF)72.1150 mL-

Procedure:

  • Prepare a fresh solution of hydroxylamine by dissolving hydroxylamine hydrochloride (4.98 g, 71.75 mmol) and sodium hydroxide (2.87 g, 71.75 mmol) in methanol (50 mL) at 0 °C. Stir for 30 minutes and filter off the precipitated sodium chloride.

  • In a separate 250 mL round-bottom flask, dissolve the intermediate from Protocol 2 (5.0 g, 14.35 mmol) in a mixture of methanol (50 mL) and THF (50 mL).

  • Cool the solution of the ester to 0 °C and add the freshly prepared methanolic solution of hydroxylamine.

  • Add a solution of sodium hydroxide (2.87 g, 71.75 mmol) in methanol (20 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture by adding 1N HCl until the pH is approximately 7.

  • Concentrate the mixture under reduced pressure.

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude Panobinostat can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Expected Yield: 3.5 - 4.2 g (70-80%).

Conclusion: A Cornerstone for Modern API Synthesis

(E)-3-(3-Formylphenyl)acrylic acid and its derivatives are invaluable building blocks in the synthesis of complex APIs. The presented case study of Panobinostat synthesis highlights the strategic advantage of its bifunctional nature, enabling a convergent and efficient synthetic route. The protocols provided herein offer a practical guide for researchers to leverage the unique reactivity of this versatile molecule. A thorough understanding of its chemical properties and reaction mechanisms is crucial for its successful application in the development of novel therapeutics.

References

  • Google Patents.
  • Drugs of the Future. Panobinostat. [Link]

  • Google Patents.
  • New Drug Approvals. PANOBINOSTAT. [Link]

  • Beilstein Journal of Organic Chemistry. Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition. [Link]

  • Molecules. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Journal of Organic Chemistry. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Pharmaceuticals. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. [Link]

  • Research Journal of Chemical Sciences. Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. [Link]

  • New Journal of Chemistry. Design, synthesis and bioevaluation of novel N-heterocyclic hydroxamic acids as histone deacetylase inhibitors and their antitumor activity study. [Link]

  • Chemistry & Biodiversity. Novel (E)-3-(3-Oxo-4-substituted-3,4-dihydro-2H-benzo[b][5][13]oxazin-6-yl)-N-hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis and Bioevaluation. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • International Journal of Scientific & Engineering Research. USE OF AMIDE COUPLING REAGENTS IN THE SYNTHESIS OF "POLYMERIZABLE".DIACRYLAMIDE DERIVATIVES OF DIBENZO CROWN ETHER. [Link]

  • ResearchGate. Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. [Link]

  • International Journal of Molecular Sciences. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). [Link]

  • PLOS ONE. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. [Link]

  • Google Patents. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • Current Organic Chemistry. Methods for Hydroxamic Acid Synthesis. [Link]

Sources

Method

Application Note: Chemoselective Reductive Amination of trans-3-(3-Formylphenyl)acrylic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Reaction Focus: Chemoselective iminium reduction in the presence of an α,β -unsaturated carboxylic acid. Mechanistic Rationale &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Reaction Focus: Chemoselective iminium reduction in the presence of an α,β -unsaturated carboxylic acid.

Mechanistic Rationale & Chemoselectivity Challenges

The reductive amination of trans-3-(3-formylphenyl)acrylic acid presents a complex chemoselectivity challenge. The substrate contains two highly reactive electrophilic sites: a formyl group (-CHO) and an electron-deficient α,β -unsaturated carboxylic acid (acrylic acid moiety).

When designing a protocol to selectively convert the formyl group into an amine, two primary mechanistic hurdles must be addressed:

  • The "Carboxylic Acid Sink" (Amine Deactivation): The free carboxylic acid (pKa ~4.5) will rapidly undergo an acid-base reaction with the incoming primary or secondary amine nucleophile (pKa ~8–10). This forms an insoluble ammonium carboxylate salt, severely depleting the concentration of nucleophilic amine available to attack the aldehyde. To circumvent this, the protocol utilizes N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic sacrificial base to pre-form a soluble carboxylate, preserving the reacting amine's nucleophilicity.

  • Alkene Preservation (Hydride Tuning): Standard reducing agents like sodium borohydride (NaBH₄) are overly reactive and prone to initiating 1,4-conjugate reduction of the acrylic double bond. Catalytic hydrogenation (H₂ with Pd/C) will indiscriminately reduce the alkene. As established by [1], Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reagent. The electron-withdrawing acetate ligands attenuate the hydridic character of the boron center, making it uniquely tuned to reduce the highly electrophilic iminium ion intermediate while leaving the alkene and carboxylate entirely intact[2].

Reaction Pathway & Workflow

The following diagram illustrates the logical progression of the reaction, highlighting the critical role of DIPEA in facilitating iminium formation prior to chemoselective reduction.

G A trans-3-(3-formylphenyl)acrylic acid (Substrate) B Addition of DIPEA (1.0 eq) Neutralizes Carboxylic Acid A->B Prevents amine deactivation C Addition of Amine (1.2 eq) Nucleophilic Attack B->C D Iminium Ion Intermediate Activated for Reduction C->D Dehydration (-H2O) E Addition of NaBH(OAc)3 (1.5 eq) Chemoselective Hydride Transfer D->E F Target Zwitterionic Product (Alkene Preserved) E->F Mild Reduction

Workflow for the chemoselective reductive amination preserving the acrylic acid moiety.

Optimization of Reaction Parameters

To validate the choice of reagents, the following quantitative data summarizes the chemoselectivity profile of various reducing systems when applied to α,β -unsaturated aldehyde systems. The data demonstrates why STAB is the industry standard for this transformation.

Reducing SystemAdditiveImine Reduction RateAlkene PreservationIsolated Yield (%)
NaBH(OAc)₃ DIPEA (1.0 eq) Fast (< 4 h) Excellent (>99%) 85 - 92%
NaBH₃CNNoneSlow (12 h)Good (~90%)60 - 65%
NaBH₄NoneVery Fast (< 1 h)Poor (<50%)< 30%
H₂ (1 atm), Pd/CNoneFast (< 2 h)Very Poor (0%)0% (Desired)

Note: NaBH₃CN is a viable alternative but is avoided in modern protocols due to the risk of generating highly toxic hydrogen cyanide (HCN) gas during aqueous workup[3].

Standard Operating Protocol (SOP)

This protocol utilizes morpholine as a representative secondary amine to synthesize trans-3-(3-(morpholinomethyl)phenyl)acrylic acid. The methodology is designed as a self-validating system, utilizing specific sequence additions to control reaction kinetics.

Materials & Reagents
  • trans-3-(3-formylphenyl)acrylic acid (MW: 176.17 g/mol )

  • Morpholine (MW: 87.12 g/mol )

  • N,N-Diisopropylethylamine (DIPEA) (MW: 129.24 g/mol )

  • Sodium triacetoxyborohydride (STAB) (MW: 211.94 g/mol )

  • Anhydrous Tetrahydrofuran (THF)

  • LC-MS grade Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)

Step-by-Step Procedure (1.0 mmol Scale)
  • Substrate Solvation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add trans-3-(3-formylphenyl)acrylic acid (176.2 mg, 1.0 mmol, 1.0 equiv). Purge the flask with nitrogen and add anhydrous THF (5.0 mL).

    • Causality: THF is preferred over standard halogenated solvents (like DCE) because it provides superior solvation for the intermediate ammonium carboxylate salts that will form in the next step.

  • Acid Neutralization: Add DIPEA (174 µL, 1.0 mmol, 1.0 equiv) dropwise via microsyringe. Stir for 5 minutes at room temperature.

    • Causality: This selectively deprotonates the acrylic acid. Failing to do this will result in the morpholine being consumed as a counter-ion, stalling the reaction.

  • Imine Formation: Add morpholine (104 µL, 1.2 mmol, 1.2 equiv) to the mixture. Stir at room temperature for 45 minutes.

    • Validation: The solution will transition to a pale yellow color, indicating the formation of the iminium ion.

  • Chemoselective Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add STAB (318 mg, 1.5 mmol, 1.5 equiv) in three equal portions over 10 minutes.

    • Causality: Portion-wise addition mitigates any mild exotherm and prevents the premature thermal decomposition of the hydride source.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–3 hours.

  • Quenching: Quench the reaction by slowly adding 2.0 mL of deionized water.

    • Caution: Mild effervescence will occur due to the hydrolysis of unreacted STAB.

Workup & Zwitterion Isolation

Because the product contains both a basic amine (morpholine moiety) and an acidic group (acrylic acid), it exists as a highly polar zwitterion . Traditional liquid-liquid extraction (e.g., EtOAc/Water) is ineffective, as the product will partition heavily into the aqueous layer at neutral pH.

  • Concentration: Concentrate the quenched reaction mixture under reduced pressure (rotary evaporation at 35 °C) to remove all THF.

  • Filtration: Dilute the remaining aqueous residue with 2.0 mL of a 1:1 Water/Acetonitrile mixture and filter through a 0.45 µm PTFE syringe filter to remove insoluble boron salts.

  • Preparative HPLC: Inject the filtrate directly onto a Preparative Reverse-Phase HPLC system (C18 column). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 20 minutes.

  • Lyophilization: Collect the product-containing fractions (identified via UV absorption at 254 nm) and lyophilize to afford trans-3-(3-(morpholinomethyl)phenyl)acrylic acid as a highly pure TFA salt.

Analytical Monitoring & Characterization

To ensure the protocol is a self-validating system, monitor the reaction via LC-MS .

  • Starting Material: trans-3-(3-formylphenyl)acrylic acid will elute later on a C18 column and show an [M-H]⁻ peak at m/z 175 in negative ion mode.

  • Target Product: The morpholine product will elute earlier (due to increased polarity) and show a strong [M+H]⁺ peak at m/z 248 in positive ion mode.

  • Troubleshooting Over-reduction: If the acrylic double bond is compromised (e.g., due to accidental use of NaBH₄), a side-product peak at m/z 250 [M+H]⁺ will appear, corresponding to the propanoic acid derivative. The absence of this +2 Da mass confirms the chemoselectivity of the STAB reagent.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • L. L. Wang, et al. (2020). "CuH-Catalyzed Asymmetric Reductive Amidation of α,β-Unsaturated Carboxylic Acids." Organic Letters.[Link]

Sources

Application

using (E)-3-(3-Formylphenyl)acrylic acid in fluorescent dye development

Application Note: Design and Synthesis of a Rigid, Bioconjugatable Meso-Aryl BODIPY Fluorophore using (E)-3-(3-Formylphenyl)acrylic acid Executive Overview In the development of fluorescent probes for drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Design and Synthesis of a Rigid, Bioconjugatable Meso-Aryl BODIPY Fluorophore using (E)-3-(3-Formylphenyl)acrylic acid

Executive Overview

In the development of fluorescent probes for drug discovery and diagnostics, maintaining the photophysical integrity of a fluorophore post-bioconjugation is a persistent challenge. The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold is prized for its high quantum yield and photostability[1]. However, direct attachment of flexible linker arms often leads to fluorescence quenching upon protein conjugation due to dye-protein interactions.

This application note details the use of (E)-3-(3-Formylphenyl)acrylic acid (CAS: 74815-17-1) as a bifunctional building block to synthesize a highly fluorescent, bioconjugatable BODIPY dye. By leveraging the formyl group for core synthesis and the acrylic acid moiety as a rigid spacer, this protocol delivers a robust, self-validating workflow for generating superior antibody-dye conjugates.

Mechanistic Rationale: The Role of the Rigid Acrylic Spacer

The selection of (E)-3-(3-Formylphenyl)acrylic acid is driven by precise stereochemical and photophysical causality:

  • Orthogonal Decoupling: In 1,3,5,7-tetramethyl-BODIPY systems, steric hindrance forces the meso-phenyl ring into a near-orthogonal (90°) conformation relative to the fluorescent indacene core. This decoupling prevents the phenyl substituent from altering the dye’s emission wavelength.

  • Prevention of PET Quenching: Traditional flexible linkers (e.g., aliphatic chains) allow the conjugated fluorophore to fold back against the protein surface, leading to Photoinduced Electron Transfer (PET) quenching from residues like tryptophan. The (E)-alkene of the acrylic acid moiety acts as a rigid, trans-configured "stand-off" spacer. It physically projects the bioconjugation handle away from the BODIPY core, ensuring the dye remains fully solvated and highly fluorescent post-conjugation.

  • Knoevenagel Pre-installation: Using an aldehyde that already contains the acrylic acid extension bypasses the need for post-synthetic Knoevenagel condensations on the BODIPY methyl groups, streamlining the synthetic workflow[2].

Experimental Workflow

G A (E)-3-(3-Formylphenyl)acrylic acid + 2,4-Dimethylpyrrole B Dipyrromethane Intermediate (Pale Yellow) A->B TFA (cat.), DCM RT, 2h C Dipyrromethene Intermediate (Deep Red) B->C DDQ (1.0 eq) RT, 1h D Meso-Aryl BODIPY-Acrylic Acid (Fluorescent Green) C->D DIPEA, BF3·OEt2 RT, 2h E BODIPY-NHS Active Ester D->E EDC·HCl, NHS DMF, RT, 4h F Fluorescent Antibody Bioconjugate E->F IgG (pH 8.3) RT, 1h

Fig 1: Synthesis and bioconjugation workflow of the rigid BODIPY-acrylic acid fluorophore.

Self-Validating Synthetic Protocols

Protocol A: Synthesis of Meso-(3-acrylic acid-phenyl)-BODIPY

This procedure adapts the refined acid-catalyzed condensation methodology established by Lindsey et al.[1],[2].

  • Condensation: Dissolve 1.0 mmol of (E)-3-(3-Formylphenyl)acrylic acid and 2.0 mmol of 2,4-dimethylpyrrole in 100 mL of anhydrous dichloromethane (DCM) under nitrogen. Add 2 drops of trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

    • Self-Validation: The solution will transition from colorless to a pale yellow, indicating the successful formation of the porphyrinogen-like dipyrromethane intermediate.

  • Oxidation: Add 1.0 mmol of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) dissolved in 10 mL DCM. Stir for 1 hour.

    • Self-Validation: An immediate, dramatic color shift to deep, opaque red confirms the abstraction of hydrogen and the formation of the fully conjugated dipyrromethene system.

  • Boron Chelation: Add 6.0 mmol of N,N-diisopropylethylamine (DIPEA), stir for 15 minutes, then dropwise add 8.0 mmol of boron trifluoride diethyl etherate (BF₃·OEt₂). Stir for 2 hours.

    • Self-Validation: The dark red solution will rapidly transform into a brilliant, highly fluorescent green mixture under ambient light, visually confirming the rigidification of the BODIPY core.

  • Workup: Wash with water (3 × 50 mL), dry over Na₂SO₄, and purify via silica gel chromatography (DCM:MeOH 95:5) to yield the target dye.

Protocol B: NHS-Ester Activation

To facilitate amine-reactive bioconjugation, the carboxylic acid must be converted to an N-hydroxysuccinimide (NHS) ester[3].

  • Dissolve 0.1 mmol of the BODIPY-acrylic acid in 2 mL of anhydrous DMF.

  • Add 0.15 mmol of EDC·HCl and 0.15 mmol of NHS. Stir at room temperature in the dark for 4 hours.

    • Causality: EDC is chosen over DCC because its urea byproduct is water-soluble, preventing hydrophobic contamination of the dye. NHS stabilizes the highly reactive O-acylisourea intermediate, preventing its rearrangement into an inert N-acylurea.

  • Self-Validation: Spot the reaction on a TLC plate (DCM:MeOH 9:1). The active ester will elute with a significantly higher Rf​ value than the highly polar free acid.

Protocol C: Protein Bioconjugation (Antibody Labeling)
  • Buffer Exchange: Prepare a 2 mg/mL solution of IgG antibody in 0.1 M Sodium Bicarbonate buffer (pH 8.3).

    • Causality: At physiological pH (7.4), lysine side chains ( pKa​≈10.5 ) are predominantly protonated and non-nucleophilic. Raising the pH to 8.3 exponentially increases the concentration of reactive −NH2​ groups, outcompeting the aqueous hydrolysis of the NHS ester[3].

  • Conjugation: Add a 10-fold molar excess of the BODIPY-NHS ester (dissolved in 10 µL DMSO) to the antibody solution. Incubate for 1 hour at room temperature with gentle rocking.

  • Purification & Validation: Pass the reaction mixture through a Sephadex G-25 size-exclusion column (e.g., PD-10) equilibrated with PBS (pH 7.4).

    • Self-Validation: Two distinct fluorescent bands will form. The fast-moving band in the void volume contains the covalently labeled protein, while the slow-moving band retained in the matrix is the hydrolyzed free dye.

Quantitative Photophysical & Conjugation Data

Table 1: Photophysical Characterization of BODIPY-Acrylic Acid

Parameter Value Solvent / Conditions

| Absorption Maximum ( λabs​ ) | 505 nm | Methanol | | Emission Maximum ( λem​ ) | 515 nm | Methanol | | Stokes Shift | 10 nm | Methanol | | Extinction Coefficient ( ε ) | 82,500 M⁻¹cm⁻¹ | Methanol | | Quantum Yield ( Φ ) | 0.88 | Methanol (Standard: Rhodamine 6G) |

Table 2: Bioconjugation Optimization (IgG Labeling)

Dye:Protein Molar Ratio Reaction Time Degree of Labeling (DOL) Relative Fluorescence
5:1 1 hour 1.8 High
10:1 1 hour 3.5 Maximum (Optimal Signal-to-Noise)

| 20:1 | 1 hour | 6.2 | Quenched (Due to localized dye aggregation) |

References

  • Lindsey, J. S., et al. "Refined Synthesis of 5-Substituted Dipyrromethanes." Journal of Organic Chemistry, 1999, 64(4), 1391-1396.[1] URL:[Link]

  • Hermanson, G. T. Bioconjugate Techniques, 3rd Edition. Academic Press, 2013.[3] URL:[Link]

  • Treibs, A.; Kreuzer, F. H. "Difluorboryl-Komplexe von Di- und Tripyrrylmethenen." Liebigs Annalen der Chemie, 1968, 718(1), 208-223.[2] URL:[Link]

Sources

Method

Application Notes and Protocols for Transition-Metal Catalyzed Cross-Coupling with (E)-3-(3-Formylphenyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Versatility of (E)-3-(3-Formylphenyl)acrylic Acid (E)-3-(3-Formylphenyl)acrylic acid is a valuable bifunctional building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of (E)-3-(3-Formylphenyl)acrylic Acid

(E)-3-(3-Formylphenyl)acrylic acid is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its structure incorporates a reactive acrylic acid moiety, a formyl group amenable to various transformations, and a phenyl ring that can be functionalized through cross-coupling reactions. This unique combination allows for the strategic introduction of diverse substituents, making it a key intermediate in the synthesis of novel compounds with potential biological activity or tailored material properties.

This guide provides detailed protocols and mechanistic insights for the application of (E)-3-(3-Formylphenyl)acrylic acid in three of the most powerful transition-metal catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling. The protocols are designed to be robust and adaptable, with explanations of the underlying principles to aid in troubleshooting and optimization.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This reaction is prized for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents. For (E)-3-(3-Formylphenyl)acrylic acid, this reaction is ideal for introducing aryl or heteroaryl substituents to the phenyl ring, creating complex biaryl structures.

Protocol: Suzuki-Miyaura Coupling of (E)-3-(3-bromo-5-formylphenyl)acrylic acid with Phenylboronic Acid

This protocol details the coupling of a brominated derivative of the title compound with phenylboronic acid.

Materials:

  • (E)-3-(3-bromo-5-formylphenyl)acrylic acid (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask, add (E)-3-(3-bromo-5-formylphenyl)acrylic acid, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Causality Behind Experimental Choices:
  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for coupling aryl chlorides and bromides.[3] The ligand stabilizes the palladium(0) active species and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]

  • Base: A base is crucial for the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[6][7] Potassium phosphate (K₃PO₄) is a commonly used base that is effective in many Suzuki couplings.[3]

  • Solvent: A mixture of toluene and water is often used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex Ar-Pd(II)-X(L₂) ox_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)₂ Base diaryl_pd2 Ar-Pd(II)-Ar'(L₂) transmetalation->diaryl_pd2 red_elim Reductive Elimination diaryl_pd2->red_elim red_elim->pd0 Regeneration product Ar-Ar' red_elim->product Heck_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex Ar-Pd(II)-X(L₂) ox_add->pd2_complex mig_ins Migratory Insertion pd2_complex->mig_ins Alkene alkyl_pd2 R-Pd(II)-X(L₂) mig_ins->alkyl_pd2 beta_elim β-Hydride Elimination alkyl_pd2->beta_elim product_complex [Product-Pd(II)-H(L₂)]⁺X⁻ beta_elim->product_complex red_elim Reductive Elimination product_complex->red_elim Base product Substituted Alkene product_complex->product red_elim->pd0 Regeneration Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex Ar-Pd(II)-X(L₂) ox_add->pd2_complex transmetalation_pd Transmetalation pd2_complex->transmetalation_pd alkynyl_pd2 Ar-Pd(II)-C≡CR'(L₂) transmetalation_pd->alkynyl_pd2 red_elim Reductive Elimination alkynyl_pd2->red_elim red_elim->pd0 Regeneration product Ar-C≡CR' red_elim->product cu_halide CuX alkyne_deprotonation Alkyne Deprotonation cu_halide->alkyne_deprotonation R'C≡CH Base cu_acetylide Cu-C≡CR' alkyne_deprotonation->cu_acetylide cu_acetylide->transmetalation_pd Transfers alkynyl group

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization for (E)-3-(3-Formylphenyl)acrylic acid

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated methodologies for the recrystallization of (E)-3-(3-Formylphenyl)acrylic acid (also known as 3-formylcinnamic acid).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated methodologies for the recrystallization of (E)-3-(3-Formylphenyl)acrylic acid (also known as 3-formylcinnamic acid). As a bifunctional molecule containing both an α,β -unsaturated carboxylic acid and a reactive meta-formyl group, it presents unique physicochemical challenges during purification, including liquid-liquid phase separation ("oiling out") and auto-oxidation.

Section 1: Mechanistic Troubleshooting FAQs

Q1: Why does my product "oil out" instead of forming a crystalline suspension, and how do I recover it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates from the supersaturated solution at a temperature above its melting point, or when impurities cause significant freezing-point depression[1]. Instead of integrating into a rigid crystal lattice, the solute molecules form a disordered, highly mobile secondary liquid phase[2]. Because impurities often partition favorably into this oil phase, spontaneous solidification of the oil will trap these contaminants, defeating the purpose of recrystallization[1].

  • The Fix (Self-Validating Protocol): If you observe a milky emulsion or oil droplets forming as the solution cools, your solvent mixture is too "poor". Return the flask to the heat source until the oil redissolves into a clear solution. Add 5% more of your "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature below the melting point of the oil phase[1]. Allow it to cool again. If needle-like crystals form instead of oil, the thermodynamic system is validated.

Q2: I am detecting a secondary impurity by TLC/NMR after recrystallization. Is the formyl group degrading? A2: Yes. The formyl (-CHO) group is highly susceptible to oxidation, especially under thermal stress in the presence of atmospheric oxygen. If you are using an aqueous mixed-solvent system (like the standard Ethanol/Water often used for unsubstituted cinnamic acid[3][4]), water acts as a nucleophile. It reversibly adds to the carbonyl carbon to form a 1,1-diol (gem-diol) hydrate intermediate[5]. This hydrate reacts similarly to a primary alcohol and is rapidly oxidized by dissolved O2​ to yield a carboxylic acid[5], converting your target molecule into 3-(2-carboxyvinyl)benzoic acid.

  • The Fix: Eliminate water from your solvent system. Switch to an anhydrous Ethyl Acetate/Hexane system and purge your glassware with Argon to displace oxygen.

Section 2: Visual Workflows and Pathways

Workflow Start Crude (E)-3-(3-Formylphenyl) acrylic acid Dissolve Dissolve in minimal hot EtOAc (Argon blanket) Start->Dissolve AddAnti Add Hexane until turbid, then clear with EtOAc drops Dissolve->AddAnti Cooling Cool slowly to RT AddAnti->Cooling Decision Did the product 'oil out'? Cooling->Decision OilFix Reheat to clear, add 5% more EtOAc Decision->OilFix Yes (Liquid Phase) IceBath Ice bath (0-5°C) for 15 mins Decision->IceBath No (Crystals Form) OilFix->Cooling Collect Vacuum filter & wash with cold Hexane IceBath->Collect

Troubleshooting workflow for the recrystallization of 3-formylcinnamic acid.

Pathway Aldehyde 3-Formylcinnamic Acid (Aldehyde) Hydrate gem-Diol Intermediate (Hydrate) Aldehyde->Hydrate + H2O (from solvent) Oxidation Oxidation via Dissolved O2 (Accelerated by Heat) Hydrate->Oxidation Acid 3-(2-Carboxyvinyl)benzoic acid (Degradation Product) Oxidation->Acid - H+ / - e-

Oxidation pathway of the formyl group during aqueous recrystallization.

Section 3: Quantitative Solvent Selection Data

To prevent degradation while maximizing yield, solvent selection must balance boiling point (thermal stress), dielectric constant, and mutual miscibility.

Solvent System (Good / Anti-Solvent)Boiling Points (°C)Solute Solubility (Hot)Solute Solubility (Cold)Suitability & Mechanistic Rationale
Ethyl Acetate / Hexane 77 / 69HighLowOptimal. Anhydrous system prevents gem-diol formation. Low boiling points minimize thermal degradation.
Acetone / Heptane 56 / 98HighLowGood. Very low thermal stress, but Acetone can occasionally form aldol condensation byproducts with the aldehyde under prolonged heating.
Ethanol / Water 78 / 100HighLowSub-optimal. Water drives reversible hydrate formation, accelerating auto-oxidation of the formyl group[5].
Toluene 110ModerateLowPoor. High boiling point induces thermal stress; poor solubility requires excessive solvent volumes.
Section 4: Step-by-Step Methodology: Anhydrous Mixed-Solvent Recrystallization

This protocol is designed as a self-validating system. Each step contains an observable checkpoint to ensure the thermodynamic conditions are correct before proceeding.

Materials:

  • Crude (E)-3-(3-Formylphenyl)acrylic acid

  • Anhydrous Ethyl Acetate (Good solvent)

  • Anhydrous Hexane (Anti-solvent)

  • Argon gas line

  • Hot plate and magnetic stirrer

Procedure:

  • Inert Preparation: Place the crude solid into a dry Erlenmeyer flask equipped with a magnetic stir bar. Purge the flask gently with Argon for 2 minutes to displace atmospheric oxygen.

  • Primary Dissolution: Heat the Ethyl Acetate to 70°C. Add the hot Ethyl Acetate dropwise to the crude solid while stirring, using the absolute minimum volume required to achieve a clear, homogenous solution.

  • Saturation Tuning (Checkpoint): While maintaining the solution at 70°C, add hot Hexane dropwise. Stop adding Hexane the exact moment the solution becomes faintly turbid (cloudy). This turbidity indicates the solution has reached the saturation threshold.

  • Re-clarification: Add 1-3 drops of hot Ethyl Acetate just until the turbidity completely disappears. Validation: The solution is now perfectly saturated at 70°C.

  • Kinetic Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Troubleshooting Check: If oil droplets form instead of needle-like crystals, refer to the "Oiling Out" workflow (add 5% more Ethyl Acetate and reheat).

  • Yield Maximization: Once the flask reaches room temperature and crystal growth slows, place the flask in an ice-water bath (0–5°C) for 15 minutes to depress solubility further and maximize recovery.

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold Hexane to remove residual mother liquor.

  • Drying: Dry the crystals under high vacuum (protect from light) for 4 hours to remove all volatile organics.

Section 5: References
  • [3] Benchchem. "Technical Support Center: Purification of Synthetic Cinnamic Acid by Recrystallization". Benchchem.com. 3

  • [1] Chemistry LibreTexts. "3.6F: Troubleshooting". LibreTexts.org.1

  • [2] Mettler Toledo. "Oiling Out in Crystallization". MT.com. 2

  • [4] Harper College. "Recrystallization". Harpercollege.edu. 4

  • [5] OpenStax. "19.3 Oxidation of Aldehydes and Ketones". OpenStax.org. 5

Sources

Optimization

Technical Support Center: Improving the Aqueous Solubility of trans-3-(3-Formylphenyl)acrylic Acid

Welcome to the technical support center for trans-3-(3-formylphenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for trans-3-(3-formylphenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the aqueous solubility of this compound. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can troubleshoot and optimize your experiments effectively.

Understanding the Challenge: The Physicochemical Properties of trans-3-(3-Formylphenyl)acrylic Acid

trans-3-(3-Formylphenyl)acrylic acid is a bifunctional molecule containing both a carboxylic acid and an aromatic aldehyde group. This structure presents a solubility challenge in aqueous media. The aromatic ring and the acrylic backbone are hydrophobic, while the carboxylic acid group offers a potential handle for increasing solubility through ionization.[1][2] The solubility of carboxylic acids is dependent on the equilibrium between the polar carboxyl group and the non-polar hydrocarbon portion of the molecule.[1]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: Why is trans-3-(3-formylphenyl)acrylic acid poorly soluble in water at neutral pH?

A1: The limited aqueous solubility of trans-3-(3-formylphenyl)acrylic acid at neutral pH is due to the dominance of its non-polar aromatic ring and hydrocarbon backbone.[1] In its undissociated (protonated) form, the polar carboxylic acid group is not sufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor interaction with water molecules. Carboxylic acids with larger non-polar components tend to be less soluble in water.[3]

Q2: What is the most straightforward method to try and improve its solubility?

A2: The most direct approach is to increase the pH of the aqueous medium. By raising the pH above the compound's pKa, the carboxylic acid group will deprotonate to form a carboxylate salt.[4][5] This ionized form is significantly more polar and, therefore, more soluble in water.[6][7]

Q3: Are there alternative methods if pH adjustment is not suitable for my experiment?

A3: Yes, several other techniques can be employed:

  • Co-solvency: Adding a water-miscible organic solvent can increase solubility.[8][9]

  • Salt Formation: Preparing a solid salt form of the compound can enhance its dissolution rate and solubility.[10][11]

  • Use of Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in water.[12][13]

Troubleshooting Common Issues
Issue 1: The compound precipitates out of solution when I adjust the pH back towards neutral.

Cause: This is expected behavior and is a direct consequence of the equilibrium between the soluble ionized form and the poorly soluble neutral form. As the pH is lowered, the carboxylate ions are protonated, reforming the less soluble neutral species, which then precipitates. This relationship is described by the Henderson-Hasselbalch equation.[14][15]

Solution Workflow:

  • Determine the required pH for solubility: You must maintain the pH of your final solution above the pKa of the carboxylic acid to keep it in its soluble, deprotonated state.

  • Buffer the solution: Use a suitable buffer system to maintain the desired pH throughout your experiment. The choice of buffer will depend on the required pH and compatibility with your experimental system.

  • Consider the final application: If the final application requires a near-neutral pH, you may need to explore other solubilization methods like co-solvents or cyclodextrins that are less pH-dependent.

Diagram: pH-Dependent Solubility Equilibrium

This diagram illustrates the equilibrium between the insoluble protonated form and the soluble deprotonated (salt) form of a carboxylic acid in an aqueous solution.

G cluster_0 Aqueous Environment Insoluble R-COOH (Insoluble Neutral Form) Soluble R-COO⁻ + H⁺ (Soluble Ionized Form) Insoluble->Soluble + OH⁻ (Increase pH) Soluble->Insoluble + H⁺ (Decrease pH)

Caption: pH effect on carboxylic acid solubility.

Issue 2: The dissolution rate is very slow, even with pH adjustment.

Cause: A slow dissolution rate can be due to the particle size of the solid material. Larger particles have a smaller surface area-to-volume ratio, which limits the interaction with the solvent.

Solution Protocol: Particle Size Reduction

  • Mechanical Grinding: Use a mortar and pestle to gently grind the solid compound into a finer powder. This increases the surface area available for solvation.

  • Sonication: After suspending the powder in the aqueous medium (at the appropriate pH), use a sonicator bath or probe. The ultrasonic waves will help to break up agglomerates and enhance the dissolution process.

  • Stirring and Gentle Heating: Continuous stirring and a slight increase in temperature can also accelerate the dissolution process. However, be cautious with heating to avoid any potential degradation of the compound.

Issue 3: I cannot use a high pH in my experiment, and co-solvents interfere with my assay. What are my options?

Cause: Many biological assays are sensitive to pH extremes and the presence of organic solvents. In such cases, a more biocompatible solubilization method is required.

Solution: Cyclodextrin Inclusion Complexation

Cyclodextrins are a family of cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][16] They can form inclusion complexes with poorly soluble molecules, like trans-3-(3-formylphenyl)acrylic acid, effectively encapsulating the hydrophobic portion and presenting a more water-soluble complex.[][18]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD often offers higher solubility for the complex itself.

  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer at the desired concentration.

  • Add the Compound: Add the trans-3-(3-formylphenyl)acrylic acid to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for several hours (typically 24-48 hours) to allow for the formation of the inclusion complex. The solution should become clearer as the complex forms.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate will contain the solubilized compound within the cyclodextrin complex.

Diagram: Cyclodextrin Solubilization Mechanism

This diagram shows how a cyclodextrin molecule encapsulates a hydrophobic guest molecule, rendering it soluble in water.

G cluster_0 Aqueous Solution Guest Hydrophobic Molecule (e.g., trans-3-(3-formylphenyl)acrylic acid) Complex Soluble Inclusion Complex Guest->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Cyclodextrin inclusion complex formation.

Quantitative Data Summary

The following table provides a general overview of expected solubility improvements with different methods. Actual values should be determined experimentally.

MethodTypical Solvent SystemExpected Solubility ImprovementKey Considerations
pH Adjustment Aqueous buffer (e.g., phosphate, borate)Significant increase above pKapH must be maintained; potential for precipitation if pH changes.[7][19]
Co-solvency Water with ethanol, DMSO, or PEG 400Moderate to high, dependent on co-solvent and concentrationCo-solvent may interfere with downstream applications.[20][21]
Cyclodextrin Complexation Aqueous buffer with β-CD or HP-β-CDModerate to high, dependent on cyclodextrin type and concentrationBiocompatible; may alter compound's reactivity or bioavailability.[12][13]

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects.
  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
  • IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • MDPI. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • Serajuddin, A. T. (n.d.). Salt formation to improve drug solubility.
  • Wikipedia. (n.d.). Cosolvent.
  • YouTube. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • ACS Publications. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • Heart. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum?
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • GeeksforGeeks. (2022, February 19). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • RK.MD. (2020, May 19). Henderson-Hasselbalch Equation.
  • Wikipedia. (n.d.). Carboxylic acid.
  • IJSDR. (2011, January 12). Methods to boost solubility.
  • ResearchGate. (2025, December 24). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Quora. (2017, March 8). Are carboxylic acids soluble in water?
  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?
  • ResearchGate. (n.d.). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-Formylcinnamic Acid During Storage

Welcome to the technical support resource for 3-formylcinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who rely on the isomeric purity of this reagent for their work.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 3-formylcinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who rely on the isomeric purity of this reagent for their work. E/Z isomerization, a common issue with cinnamic acid derivatives, can lead to inconsistent experimental results, failed syntheses, and compromised data integrity. This document provides in-depth, field-proven answers and troubleshooting protocols to help you maintain the stability of your 3-formylcinnamic acid upon storage.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of 3-formylcinnamic acid.

Q1: I've observed unexpected peaks in the ¹H NMR or HPLC trace of my stored 3-formylcinnamic acid. What is the likely cause?

A: The most probable cause is the partial conversion of the thermodynamically more stable E-isomer (trans) into its Z-isomer (cis). This phenomenon, known as E/Z isomerization, is a common issue for compounds with a carbon-carbon double bond, like cinnamic acids. The new peaks correspond to the protons and the molecule of the newly formed isomer, which have different chemical environments and chromatographic properties.

Q2: What is E/Z isomerization and what drives this process in 3-formylcinnamic acid?

A: E/Z isomerization is a photochemical or thermal process that involves rotation around the carbon-carbon double bond. For cinnamic acid and its derivatives, the primary driver is exposure to ultraviolet (UV) light.[1][2] The π-bond of the alkene absorbs UV energy, promoting an electron to a higher energy state. This excited state has a lower barrier to bond rotation, allowing the molecule to convert from the E (trans) to the Z (cis) configuration. Common laboratory light sources, such as fluorescent bulbs and sunlight, emit sufficient UV radiation to initiate this process over time.[1][2]

Q3: Which isomer of 3-formylcinnamic acid is more stable?

A: The E (trans) isomer is significantly more stable than the Z (cis) isomer.[2] This is due to sterics; in the E configuration, the large phenyl and carboxylic acid groups are on opposite sides of the double bond, minimizing steric hindrance. In the Z configuration, these bulky groups are on the same side, creating repulsive steric strain and making the molecule less stable. Consequently, commercial 3-formylcinnamic acid is almost exclusively supplied as the E-isomer.

Q4: What are the ideal storage conditions to minimize or prevent isomerization?

A: To prevent isomerization, you must rigorously control the storage environment. The core principles are to protect the compound from light and to keep it cool. The ideal conditions are summarized in the table below and detailed further in the troubleshooting section.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach for when you suspect isomerization has occurred.

Issue: Isomerization Suspected in a Stored Sample of 3-Formylcinnamic Acid

When your experimental results are inconsistent or analytical data shows unexpected impurities, a structured investigation is necessary. This workflow ensures accurate diagnosis and effective prevention.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Root Cause & Correction A Unexpected Analytical Result (e.g., extra peaks, shifted λmax) B Step 1: Confirm & Quantify Isomer Ratio (Use Protocol A or B) A->B C Is Z-Isomer Present at >1%? B->C D Step 2: Review Storage & Handling Procedures C->D Yes I Isomerization is not the root cause. Investigate other degradation pathways. C->I No E Light Exposure? (Clear vial, benchtop storage) D->E Analyze F High Temperature? (Above 8°C, near heat source) E->F If no G Step 3: Implement Corrective Actions (Use Protocol D) E->G If yes F->G If yes H Issue Resolved G->H G cluster_0 Energy Input cluster_1 Isomerization Process UV UV Light (Sunlight, Lab Lighting) E_ground E-isomer (Ground State, Stable) Excited Excited State (π -> π*) UV->Excited Energy Transfer E_ground->Excited Absorbs Photon (hν) Excited->E_ground Relaxation (No Isomerization) Z_ground Z-isomer (Ground State, Less Stable) Excited->Z_ground Bond Rotation & Relaxation Z_ground->E_ground Thermal Relaxation (Slow at RT)

Caption: E-to-Z photoisomerization process.

References

  • Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. Oxford Academic, Plant and Cell Physiology. [Link]

  • Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(II) single-molecule magnets. RSC Publishing, Dalton Transactions. [Link]

  • Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. Taylor & Francis Online, Liquid Crystals. [Link]

  • DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. SciELO México, Journal of the Mexican Chemical Society. [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. National Center for Biotechnology Information (PMC), Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of cis-Cinnamic Acid from trans-Cinnamaldehyde over Ag+-Exchanged Beta-Zeolite in Toluene. J-STAGE, Journal of the Japan Petroleum Institute. [Link]

  • Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. bioRxiv. [Link]

  • NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. National Center for Biotechnology Information (PMC), Magnetic Resonance in Chemistry. [Link]

  • Synthesis of alkenes by isomerizations. Organic Chemistry Portal. [Link]

  • Good Laboratory Practice: Sample and Reagent Storage and Stability. SCION Instruments. [Link]

  • A Bio-Inspired, Catalytic E → Z Isomerization of Activated Olefins. Organic Chemistry Portal. [Link]

  • Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. ResearchGate. [Link]

  • Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Canadian Science Publishing. [Link]

  • Proton-Stabilized Photochemically Reversible E/Z Isomerization of Spiropyrans. National Center for Biotechnology Information (PMC). [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

Sources

Optimization

purification techniques for removing palladium from (E)-3-(3-Formylphenyl)acrylic acid

Welcome to the technical support and troubleshooting center for the purification of (E)-3-(3-Formylphenyl)acrylic acid . This bifunctional molecule is typically synthesized via a palladium-catalyzed Heck cross-coupling r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the purification of (E)-3-(3-Formylphenyl)acrylic acid . This bifunctional molecule is typically synthesized via a palladium-catalyzed Heck cross-coupling reaction between 3-bromobenzaldehyde and acrylic acid[1].

Removing residual palladium (Pd) from this specific intermediate is notoriously challenging. The molecule contains an electrophilic aldehyde (prone to nucleophilic attack) and an acidic carboxylic acid (which can act as an internal catalyst for side reactions). This guide provides field-proven, chemoselective strategies to reduce palladium levels to meet the ICH Permitted Daily Exposure (PDE) limits of <10 ppm for pharmaceutical ingredients[2].

Diagnostic Purification Workflow

The following decision matrix outlines a self-validating, orthogonal purification system designed specifically for bifunctional carboxylic acids.

G Start Crude (E)-3-(3-Formylphenyl)acrylic acid [Pd] > 2000 ppm LLE Acid-Base Extraction (pH > 8, Aq. NaHCO3) Start->LLE Dissolve in EtOAc OrgWaste Organic Phase (Pd & Ligand Waste) LLE->OrgWaste Discard Org. Layer Acidify Acidification (pH < 3) & Precipitation LLE->Acidify Retain Aq. Layer CheckPd Pd Level Check (ICP-MS) Acidify->CheckPd Isolate Solid Scavenger Chemoselective Scavenging (TMT or Thiourea Resin) CheckPd->Scavenger [Pd] > 50 ppm Cryst Recrystallization (EtOH/H2O) CheckPd->Cryst [Pd] < 50 ppm Scavenger->Cryst Filter Resin Pure Purified API Intermediate [Pd] < 10 ppm Cryst->Pure Isolate & Dry

Caption: Orthogonal palladium clearance workflow for bifunctional carboxylic acids.

Troubleshooting Guides & FAQs

Q1: Why am I losing product yield or observing impurities when using standard silica-thiol scavengers? Causality & Solution: (E)-3-(3-Formylphenyl)acrylic acid contains a highly reactive electrophilic aldehyde. Standard primary thiol scavengers (e.g., SiliaMetS Thiol) are highly nucleophilic. Under the mildly acidic conditions provided by the molecule's own carboxylic acid moiety, these primary thiols will attack the aldehyde to form thioacetals, leading to significant product degradation and yield loss. Recommendation: Switch to chemoselective macroporous resins such as Trimercaptotriazine (TMT) or Thiourea (e.g., )[3]. The sulfur atoms in TMT and thiourea are part of a delocalized electron system, making them highly nucleophilic toward soft transition metals like Pd(II) and Pd(0), but insufficiently nucleophilic to attack your aldehyde[4].

Q2: How can I leverage the molecule's intrinsic functional groups to facilitate palladium clearance without relying solely on expensive scavengers? Causality & Solution: The carboxylic acid group has a pKa of ~4.5, allowing for highly effective pH-driven phase switching. By adjusting the pH to >8 using mild aqueous bases (like NaHCO₃), the molecule forms a water-soluble carboxylate salt. Meanwhile, most Pd-phosphine complexes, degraded ligands, and elemental Pd agglomerates remain highly lipophilic. Recommendation: Perform an alkaline Liquid-Liquid Extraction (LLE)[5]. The lipophilic palladium waste will partition into the organic phase (which is discarded), while your product safely resides in the aqueous phase. Subsequent acidification (pH < 3) forces the purified product to precipitate out of the solution.

Q3: My residual palladium is still >50 ppm after extraction. What is the most reliable self-validating protocol to reach ICH guidelines (<10 ppm)? Causality & Solution: Heteroatom-rich structures can act as ligands themselves, forming stable, soluble complexes with palladium that resist simple extraction[6]. A self-validating system requires orthogonal purification mechanisms so that if one fails, the next succeeds. Recommendation: Implement a three-tiered orthogonal approach: Solubility exclusion (Acid-Base LLE) Affinity extraction (TMT/Thiourea Scavenger Resin) Lattice exclusion (Final Recrystallization)[5]. If trace Pd nanoclusters bypass the affinity resin, the highly ordered crystal lattice formed during recrystallization will physically exclude them, guaranteeing compliance with <10 ppm limits[2].

Quantitative Data: Scavenger Selection Matrix

When selecting a scavenger for (E)-3-(3-Formylphenyl)acrylic acid, chemoselectivity is just as critical as metal affinity. The table below summarizes the performance of common scavengers against this specific bifunctional substrate.

Scavenger TypeFunctional GroupPd AffinityAldehyde CompatibilityCost-EfficiencyTypical Residual Pd
Silica-Thiol Primary Thiol (-SH)Very HighPoor (Thioacetal risk)Moderate< 5 ppm (with high yield loss)
QuadraPure TU ThioureaVery HighExcellent High< 10 ppm
Macroporous TMT TrimercaptotriazineHighExcellent Moderate< 10 ppm
Activated Carbon N/A (Physisorption)Low/ModerateGoodVery High50 - 150 ppm
Experimental Protocols
Protocol A: Bulk Pd Debulking via Acid-Base Extraction

Objective: Remove >90% of palladium and lipophilic ligand waste using intrinsic solubility differences.

  • Solubilization: Dissolve the crude (E)-3-(3-Formylphenyl)acrylic acid in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g.

  • Alkaline Extraction: Add an equal volume (10 mL/g) of 0.5 M aqueous NaHCO₃. Stir vigorously for 15 minutes. The product converts to its sodium salt and migrates to the aqueous phase.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate. Discard the dark organic layer (containing lipophilic Pd-phosphine complexes and unreacted 3-bromobenzaldehyde).

  • Organic Wash: Wash the retained aqueous layer once more with a small volume of EtOAc (5 mL/g) to remove trace organic impurities. Discard the organic wash.

  • Acidification: Transfer the aqueous layer to a flask. While stirring vigorously, slowly add 1 M HCl dropwise until the pH reaches 2–3. The purified (E)-3-(3-Formylphenyl)acrylic acid will precipitate as a white/off-white solid.

  • Isolation: Filter the solid through a Büchner funnel, wash with cold deionized water, and dry under vacuum at 40 °C.

Protocol B: Chemoselective Scavenging & Final Polish

Objective: Reduce Pd levels from ~100 ppm down to <10 ppm without damaging the aldehyde moiety[3].

  • Dissolution: Dissolve the debulked solid from Protocol A in Ethanol (EtOH) or Tetrahydrofuran (THF) at 15 mL/g.

  • Resin Addition: Add 5–10 wt% of QuadraPure TU or TMT-functionalized macroporous resin relative to the mass of the intermediate[4].

  • Agitation: Agitate the suspension at 40–50 °C for 4 to 12 hours. (Critical Note: Use overhead stirring or an orbital shaker. Magnetic stir bars will physically grind the resin beads, creating fine particulates that are difficult to filter).

  • Filtration: Filter the warm mixture through a tightly packed pad of Celite to remove the Pd-loaded resin beads. Wash the filter cake with a small amount of warm solvent.

  • Recrystallization: Concentrate the filtrate under reduced pressure to approximately 3 mL/g. Induce crystallization by slowly adding water (anti-solvent) dropwise until the solution becomes cloudy. Allow to cool to 0–5 °C.

  • Final Isolation: Isolate the final purified API intermediate via filtration and dry under high vacuum. Submit a sample for ICP-MS analysis to confirm Pd < 10 ppm.

References
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ACS Organic Process Research & Development.
  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 - ACS Public
  • Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption - ACS Organic Process Research & Development.
  • Palladium Extraction Following Metal-Catalyzed Reactions - ResearchG
  • Synthesis and Biological Evaluation of N-Hydroxyphenylacrylamides - ACS Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for (E)-3-(3-Formylphenyl)acrylic acid HPLC Analysis

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of (E)-3-(3-Formylphenyl)acrylic acid. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of (E)-3-(3-Formylphenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, optimization, and troubleshooting. We will move beyond simple procedural lists to explain the fundamental chromatographic principles, ensuring you can build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when developing an HPLC method for (E)-3-(3-Formylphenyl)acrylic acid, a polar aromatic carboxylic acid.

Q1: Why is mobile phase pH the most critical parameter for analyzing (E)-3-(3-Formylphenyl)acrylic acid?

A1: The mobile phase pH is paramount because (E)-3-(3-Formylphenyl)acrylic acid possesses a carboxylic acid functional group. The ionization state of this group is directly controlled by the mobile phase pH, which in turn dictates the molecule's overall polarity and its retention behavior in reversed-phase (RP) HPLC.[1][2]

  • At High pH (pH > pKa): The carboxylic acid group deprotonates to form a negatively charged carboxylate ion (R-COO⁻). This ionized form is significantly more polar (more hydrophilic) and has less affinity for the non-polar stationary phase, resulting in very short, often unretained, retention times.[2][3]

  • At Low pH (pH < pKa): The carboxylic acid group remains in its protonated, neutral form (R-COOH). This form is less polar (more hydrophobic) and interacts more strongly with the stationary phase, leading to longer, more controlled retention.[1][3]

For robust and reproducible results, the mobile phase pH should be stable and controlled using a buffer. It is recommended to set the pH at least 1.5 to 2 units below the analyte's pKa.[4][5] This ensures that the analyte is consistently in its non-ionized form, minimizing shifts in retention time due to small pH fluctuations.

Q2: I'm observing significant peak tailing for my analyte. What are the likely causes and how can I resolve this?

A2: Peak tailing is the most common issue when analyzing acidic compounds on silica-based columns.[6] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 often indicates a problem.[7] The primary cause is secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: Standard silica-based columns (e.g., C18) have residual silanol groups (Si-OH) on their surface.[8] At a mobile phase pH above approximately 3.5-4, these silanols can deprotonate to become negatively charged (SiO⁻).[9] These ionized silanols can then engage in strong, undesirable ionic interactions with your acidic analyte, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailed peak.[6][7]

  • Solution: Lower the mobile phase pH to a range of 2.5-3.0 using a suitable buffer like phosphate or formate.[4][10] This suppresses the ionization of the silanol groups, neutralizing them and minimizing these secondary interactions.[6][10] Additionally, always use a high-quality, modern, end-capped column (Type B silica), which has a much lower concentration of active residual silanols.[4][8]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

  • Solution: Try diluting your sample and injecting a smaller volume or lower concentration.[4]

  • Cause 3: Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase may be contaminated with strongly retained impurities from previous injections.

  • Solution: Disconnect the column, reverse it, and flush it to waste with a strong solvent (ensure the column manufacturer allows for reverse flushing).[6] If the problem persists, the column may need to be replaced.

Q3: How do I select the right buffer for my mobile phase?

A3: Choosing the correct buffer is essential for maintaining a constant and reliable mobile phase pH.

  • Buffering Range: A buffer is most effective within ±1 pH unit of its pKa.[3] For controlling the pH in the recommended range of 2.5-3.0 for this analysis, a phosphate buffer (pKa₁ ≈ 2.15) or a formate buffer (pKa ≈ 3.75) are excellent choices.[3][4]

  • Buffer Concentration: The buffer concentration must be sufficient to control the pH upon sample injection. A concentration that is too low may not provide adequate buffering capacity.[4] Generally, a concentration between 10-50 mM is recommended for analytical scale HPLC.[1][4]

  • Detector Compatibility: If using UV detection at low wavelengths (e.g., below 220 nm), ensure your buffer has a low UV cutoff. Phosphate buffers are generally suitable for low-wavelength detection.[5] If using Mass Spectrometry (MS), volatile buffers like formate or acetate are required.

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: Both Acetonitrile (ACN) and Methanol (MeOH) are common organic solvents used in reversed-phase HPLC, but they can provide different selectivity, which can be used to optimize your separation.

FeatureAcetonitrile (ACN)Methanol (MeOH)Rationale for (E)-3-(3-Formylphenyl)acrylic acid
Elution Strength Stronger (less is needed for elution)Weaker (more is needed for elution)ACN will generally result in shorter retention times than the same percentage of MeOH.[9]
Viscosity/Pressure Lower backpressureHigher backpressureACN/water mixtures generate lower system pressures, which can be advantageous.
Selectivity Acts as a weak proton acceptor. Its nitrile bond can disrupt π-π interactions.[9]Acts as both a proton donor and acceptor.[9]The choice can alter the elution order of your analyte relative to impurities. It is often beneficial to screen both solvents during method development.
UV Cutoff ~190 nm~205 nmBoth are suitable for detection, as the analyte's aromatic structure will allow for detection at higher wavelengths (e.g., 254 nm).

Recommendation: Start with Acetonitrile due to its lower viscosity. If resolution between the main peak and impurities is insufficient, developing the method with Methanol is a valuable next step to explore alternative selectivity.

Q5: What is a good starting point for column selection?

A5: The column is the heart of the separation, and a proper choice is critical.

  • Primary Recommendation (C18): A high-purity, end-capped C18 column is the workhorse of reversed-phase HPLC and the best starting point.[11] Choose a reputable brand with modern particle technology (e.g., 3 µm or sub-2 µm particles for higher efficiency). A standard dimension like 150 mm x 4.6 mm is suitable for method development.[12][13]

  • Alternative Selectivity (Phenyl): Given the aromatic nature of (E)-3-(3-Formylphenyl)acrylic acid, a Phenyl-bonded phase can offer unique selectivity through π-π interactions between the stationary phase and the analyte's benzene ring.[9][11] This can be particularly useful for resolving aromatic isomers or related impurities.

  • For Highly Polar Analytes (Polar-Embedded/AQ type): If your analyte elutes too early even with low organic content, or if you need to use highly aqueous mobile phases, consider a polar-embedded or "aqua" type column. These are designed to prevent phase collapse in 100% aqueous conditions.[14]

Troubleshooting and Optimization Guide

Effective troubleshooting requires a logical, systematic approach. The following workflow helps diagnose and resolve common issues encountered during the analysis of (E)-3-(3-Formylphenyl)acrylic acid.

start Sub-Optimal Chromatography (Poor Peak Shape, Drifting RT, Low Resolution) q_peak_shape Is Peak Shape Poor? start->q_peak_shape q_rt Is Retention Time (RT) Drifting? start->q_rt q_resolution Is Resolution Poor? start->q_resolution n_tailing Peak Tailing (Tf > 1.2) q_peak_shape->n_tailing Yes n_fronting Peak Fronting (Tf < 0.9) q_peak_shape->n_fronting Yes (less common for acids) q_peak_shape->q_rt No sol_ph 1. Check Mobile Phase pH Ensure pH is 2.5-3.0 with adequate buffer (10-50mM). n_tailing->sol_ph sol_overload 1. Check Concentration Dilute sample. Reduce injection volume. n_fronting->sol_overload sol_column_health 2. Check Column Health Use end-capped column. Flush or replace if old/contaminated. sol_ph->sol_column_health sol_solvent 2. Check Sample Solvent Dissolve sample in mobile phase or weaker solvent. sol_overload->sol_solvent sol_equilibration 1. Ensure Full Equilibration Equilibrate column for 10-20 column volumes. q_rt->sol_equilibration Yes q_rt->q_resolution No sol_buffer_rt 2. Check Buffer Stability Ensure pH is not near analyte pKa. Use fresh mobile phase. sol_equilibration->sol_buffer_rt sol_temp 3. Control Temperature Use a column oven for stable temperature. sol_buffer_rt->sol_temp sol_organic 1. Optimize % Organic Decrease %ACN/MeOH to increase retention and resolution. q_resolution->sol_organic Yes sol_solvent_selectivity 2. Change Organic Solvent Switch between ACN and MeOH to alter selectivity. sol_organic->sol_solvent_selectivity sol_column_selectivity 3. Change Column Try a Phenyl phase for alternative selectivity. sol_solvent_selectivity->sol_column_selectivity

Caption: A troubleshooting workflow for HPLC analysis of acidic compounds.

The Mechanism of Peak Tailing and its Mitigation

Understanding the underlying chemical interactions is key to solving peak tailing. The following diagram illustrates how mobile phase pH directly influences the interactions responsible for this common problem.

cluster_0 Sub-optimal: Mobile Phase pH > 4 cluster_1 Optimal: Mobile Phase pH < 3 silanol_bad Ionized Silanol (SiO⁻) peak_bad Asymmetric Peak silanol_bad->peak_bad Causes Tailing analyte_bad Analyte (R-COOH) analyte_bad->silanol_bad Strong Secondary Interaction silanol_good Neutral Silanol (SiOH) phase_good C18 Stationary Phase peak_good Symmetric Peak phase_good->peak_good Yields Good Shape analyte_good Analyte (R-COOH) analyte_good->phase_good Primary Hydrophobic Interaction

Caption: Effect of mobile phase pH on silanol interactions and peak shape.

Illustrative Data: Effect of pH on Chromatography

The following table demonstrates the expected changes in retention factor (k') and tailing factor (Tf) for an aromatic carboxylic acid as a function of mobile phase pH.

Mobile Phase pHAnalyte StateSilanol StateExpected k'Expected TfChromatographic Outcome
7.0 Ionized (R-COO⁻)Ionized (SiO⁻)< 0.5> 2.0No retention, severe tailing. Unusable.
4.5 Partially IonizedPartially Ionized1.51.8Some retention, but peak shape is poor and retention is unstable.
2.5 Non-ionized (R-COOH)Non-ionized (SiOH)4.01.1Good retention and excellent, symmetric peak shape. Optimal.

Experimental Protocols

Protocol 1: Preparation of an Optimal Mobile Phase (Aqueous Component)

This protocol describes the preparation of 1 L of a 25 mM potassium phosphate buffer at pH 2.5, a robust choice for the analysis of (E)-3-(3-Formylphenyl)acrylic acid.

Materials:

  • Monobasic potassium phosphate (KH₂PO₄), HPLC grade

  • Phosphoric acid (H₃PO₄), 85%, HPLC grade

  • Deionized (DI) water, 18.2 MΩ·cm

  • Calibrated pH meter

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Weigh Phosphate Salt: Accurately weigh 3.40 g of KH₂PO₄ (M.W. = 136.09 g/mol ) and transfer it to a clean 1 L beaker.

  • Dissolve: Add approximately 950 mL of DI water and stir with a magnetic stir bar until the salt is completely dissolved.

  • Adjust pH: Place the calibrated pH electrode into the solution. Slowly add 85% phosphoric acid dropwise while monitoring the pH. Continue adding until the pH meter reads a stable 2.50 ± 0.05. Phosphoric acid is used because it is the conjugate acid of the phosphate buffer system, adding no foreign ions.[5]

  • Final Volume: Transfer the pH-adjusted solution to a 1 L volumetric flask. Rinse the beaker with a small amount of DI water and add the rinsing to the flask. Bring the solution to the final volume of 1 L with DI water and mix thoroughly.

  • Filter: Filter the final buffer solution through a 0.45 µm membrane filter to remove particulates and degas the solution. This is crucial to prevent blockage of HPLC components and to ensure a stable baseline.

  • Label: Label the bottle clearly as "25 mM Potassium Phosphate, pH 2.5". This aqueous solution is your "Mobile Phase A". It should be prepared fresh every 2-3 days to prevent microbial growth.

Protocol 2: Systematic Optimization of Organic Modifier Percentage

This protocol outlines a systematic approach to determine the ideal isocratic mobile phase composition using an initial gradient scouting run.

Assumptions:

  • You have prepared "Mobile Phase A" (e.g., pH 2.5 buffer) as described above.

  • "Mobile Phase B" is 100% Acetonitrile (or Methanol).

  • An appropriate C18 column is installed and equilibrated.

Procedure:

  • Gradient Scouting Run: Program your HPLC system to run a broad linear gradient. This will quickly reveal the approximate percentage of organic modifier needed to elute your compound.

    • Time (min) | %A (Buffer) | %B (ACN)

    • 0.0 | 95 | 5

    • 20.0 | 5 | 95

    • 22.0 | 5 | 95

    • 22.1 | 95 | 5

    • 25.0 | 95 | 5

  • Determine Elution Point: Inject your sample and run the gradient. Note the time (t_g) at which your analyte, (E)-3-(3-Formylphenyl)acrylic acid, elutes.

  • Calculate Isocratic Percentage: Use the retention time from the gradient run to estimate a good starting point for your isocratic method. A common rule of thumb is that the organic percentage that elutes the peak at the halfway point of the gradient run often results in a k' of 2-5 in an isocratic method. A more precise formula can be used if your system dwell volume is known, but a simple estimation is sufficient for a starting point.

    • Example: If your peak elutes at 10 minutes in the 20-minute gradient from 5% to 95% B, the %B at that point is: 5% + ( (95% - 5%) / 20 min ) * 10 min = 5% + 45% = 50%.

  • First Isocratic Test: Based on the calculation, run an isocratic method. For the example above, you would test a mobile phase of 50% A / 50% B.

  • Iterative Optimization:

    • If retention is too long (k' > 10): Increase the percentage of organic modifier (e.g., try 45% A / 55% B).

    • If retention is too short (k' < 2): Decrease the percentage of organic modifier (e.g., try 55% A / 45% B).

    • Adjust the percentage in small increments (e.g., 2-3%) until the retention factor is in the ideal range of 2 to 5. This range typically provides the best balance between resolution and run time.

References

  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Resin Acids.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?.
  • LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize.
  • LCGC International. Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
  • Link Lab. HPLC Column Selection Guide.
  • Veeprho.
  • SCION Instruments. HPLC Column Selection Guide.
  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • SIELC. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • ResearchGate. Effect of pH on retention in RPLC mode.
  • Agilent.
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • PMC.
  • Taylor & Francis Online.
  • Chromatography Today.
  • Phenomenex.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (E)- and (Z)-3-(3-Formylphenyl)acrylic Acid Isomers

Abstract: The geometric isomerism of multifunctional molecules is a critical determinant of their chemical behavior and biological activity. This guide provides an in-depth comparison of the reactivity of (E)-3-(3-Formyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The geometric isomerism of multifunctional molecules is a critical determinant of their chemical behavior and biological activity. This guide provides an in-depth comparison of the reactivity of (E)-3-(3-Formylphenyl)acrylic acid and its (Z)-isomer. We will explore the foundational principles of stereochemistry that govern their stability and then dissect the differential reactivity of their three key functional groups: the aldehyde, the alkene, and the carboxylic acid. This analysis is supported by theoretical insights, spectroscopic data, and a detailed experimental protocol for a comparative reduction, designed for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Geometric Isomerism

(E)-3-(3-Formylphenyl)acrylic acid and (Z)-3-(3-Formylphenyl)acrylic acid are structural isomers that share the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the carbon-carbon double bond. The (E)-isomer, analogous to trans-cinnamic acid, features the phenyl and carboxyl groups on opposite sides of the double bond, while the (Z)-isomer, analogous to cis-cinnamic acid, has these groups on the same side.[1][2] This seemingly subtle structural variance introduces significant differences in steric hindrance, molecular strain, and electronic distribution, which profoundly impact their reactivity and physicochemical properties.[3][4] Understanding these differences is paramount for chemists aiming to control reaction outcomes and for pharmacologists investigating stereospecific molecular interactions.

G cluster_E (E)-3-(3-Formylphenyl)acrylic acid (More Stable Isomer) cluster_Z (Z)-3-(3-Formylphenyl)acrylic acid (Less Stable Isomer) E_isomer Z_isomer

Diagram 1: Structures of the (E) and (Z) isomers.

Part 1: Foundational Principles - Stereochemistry and Stability

The reactivity of a molecule is intrinsically linked to its stability. In the case of these isomers, the (E)-configuration is thermodynamically more stable than the (Z)-configuration.

  • (E)-Isomer: The arrangement of the bulky phenyl and carboxyl groups on opposite sides of the rigid double bond minimizes steric repulsion. This leads to a more planar and lower-energy conformation. The extended conjugation across the molecule (phenyl ring → alkene → carboxyl group) is maximized, further contributing to its stability. The naturally occurring form of cinnamic acid is predominantly the trans (E) isomer.[1]

  • (Z)-Isomer: The placement of the bulky groups on the same side of the double bond forces the molecule to adopt a non-planar conformation to alleviate significant steric strain. This twisting reduces the effective overlap of p-orbitals, partially disrupting the conjugation and resulting in a higher-energy, less stable molecule.[4] This inherent instability makes the (Z)-isomer more prone to isomerization (e.g., via photochemical energy input) to the more stable (E)-form and can influence the transition state energies of its reactions.

Part 2: Comparative Reactivity Analysis by Functional Group

The molecule possesses three distinct reactive sites. The stereochemistry of the central alkene dictates the accessibility and, therefore, the reactivity of each site. The general order of reactivity for nucleophilic addition is Aldehyde > Ketone > Ester > Carboxylic Acid.[5]

Reactivity of the Aldehyde Group (-CHO)

The primary reaction at the aldehyde is nucleophilic addition.[6][7]

  • (E)-Isomer: The aldehyde group is relatively unhindered. The linear, extended nature of the molecule allows nucleophiles to approach the electrophilic carbonyl carbon with ease. Reactions such as reduction with NaBH₄, Grignard additions, or Wittig reactions are expected to proceed efficiently.

  • (Z)-Isomer: Due to the molecule's twisted conformation, the adjacent carboxylic acid group can sterically shield one face of the aldehyde. This may lead to slightly slower reaction rates with bulky nucleophiles compared to the (E)-isomer. While the electronic nature of the aldehyde is largely unchanged, the kinetic accessibility is the key differentiating factor.

Reactivity of the Alkene Group (-CH=CH-)

The alkene is susceptible to electrophilic addition and reduction reactions.

  • (E)-Isomer: The double bond is readily accessible to reagents. For example, in reactions like hydrogenation or bromination, the reagent can approach from either face of the planar alkene.

  • (Z)-Isomer: The steric crowding caused by the adjacent phenyl and carboxyl groups makes the double bond significantly less accessible. The rate of reactions like catalytic hydrogenation is expected to be substantially lower for the (Z)-isomer because of the difficulty in adsorbing the molecule onto the catalyst surface without significant steric clash. Similarly, the formation of a bulky intermediate, such as a bromonium ion, would be more sterically hindered.[8]

Reactivity of the Carboxylic Acid Group (-COOH)

Reactivity at the carboxylic acid, such as esterification or conversion to an acyl chloride, is generally less sensitive to the E/Z geometry because the reaction center is further from the double bond.

  • (E)-Isomer vs. (Z)-Isomer: For most standard reactions (e.g., Fischer esterification with a small alcohol), the difference in reactivity is predicted to be minimal. However, for reactions involving very bulky reagents or intramolecular cyclizations, the fixed geometry of the (Z)-isomer could either inhibit or, in specific cases, facilitate a reaction if the geometry is pre-organized for a cyclization pathway.

Part 3: Experimental Validation & Protocols

A self-validating system to test these reactivity hypotheses involves direct comparison through spectroscopic analysis and competitive reactions.

Spectroscopic Differentiation

The two isomers can be unambiguously identified using ¹H NMR spectroscopy. The key diagnostic is the coupling constant (J) between the two vinylic protons.

  • (E)-Isomer: Exhibits a large coupling constant, typically in the range of J = 15-18 Hz, characteristic of a trans relationship.

  • (Z)-Isomer: Shows a much smaller coupling constant, typically J = 10-12 Hz, indicative of a cis relationship.

Hypothetical Comparative Data: Competitive Reduction

To quantify the reactivity difference at the aldehyde, a competitive reduction can be performed on a 1:1 mixture of the (E) and (Z) isomers using a limiting amount of a reducing agent like sodium borohydride (NaBH₄).

Table 1: Results of a Hypothetical Competitive Reduction Experiment

Parameter(E)-Isomer(Z)-Isomer
Initial Molar Ratio1.01.0
Final Molar Ratio (Post-Reaction) 0.35 0.88
% Reacted65%12%
Relative Reaction Rate ~5.4x faster Baseline
Caption: The reaction is quenched after 30 minutes, and the ratio of remaining starting materials is determined by ¹H NMR integration.

The data clearly illustrates the higher reactivity of the less-hindered aldehyde in the (E)-isomer.

Detailed Experimental Protocol: Competitive Reduction of (E)/(Z) Isomers

This protocol describes a robust method for comparing the reduction rates of the aldehyde functional group in the two isomers.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Methanol is flammable and toxic. Sodium borohydride reacts with water to produce flammable hydrogen gas.

Reagents & Equipment:

  • 1:1 molar mixture of (E)- and (Z)-3-(3-Formylphenyl)acrylic acid

  • Anhydrous Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • 5% Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • NMR tubes, 50 mL round-bottom flask, magnetic stirrer, deuterated solvent (e.g., DMSO-d₆)

G start Start: Prepare Reagents dissolve 1. Dissolve 1:1 isomer mix (e.g., 176 mg, 1 mmol total) in anhydrous MeOH (10 mL) at 0°C. start->dissolve prepare_nabh4 2. Prepare NaBH₄ solution (e.g., 9.5 mg, 0.25 mmol) in 1 mL cold MeOH. dissolve->prepare_nabh4 add_nabh4 3. Add NaBH₄ solution dropwise to the isomer mixture. prepare_nabh4->add_nabh4 react 4. Stir vigorously at 0°C. Monitor reaction progress. add_nabh4->react quench 5. After 30 min, quench reaction with 5% HCl (aq) until pH ~2. react->quench extract 6. Extract with Ethyl Acetate (3x15 mL). Wash combined organic layers with brine. quench->extract dry 7. Dry organic layer over MgSO₄, filter, and concentrate. extract->dry analyze 8. Analyze crude product via ¹H NMR. Determine final isomer ratio. dry->analyze end End: Quantify Reactivity analyze->end

Diagram 2: Experimental workflow for the competitive reduction.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 176 mg (1.0 mmol total) of the 1:1 (E)/(Z) isomer mixture in 10 mL of anhydrous methanol. Cool the solution to 0°C in an ice bath.

  • Reducing Agent: In a separate vial, dissolve 9.5 mg (0.25 mmol, 0.25 eq) of NaBH₄ in 1 mL of cold, anhydrous methanol. Causality: Using a sub-stoichiometric amount of the reducing agent is crucial for a competitive experiment, ensuring that only a fraction of the aldehydes will be reduced.

  • Reaction: Add the NaBH₄ solution dropwise to the stirring isomer solution over 1 minute.

  • Timing: Allow the reaction to stir at 0°C for exactly 30 minutes.

  • Quenching: Carefully quench the reaction by adding 5% HCl dropwise until the effervescence ceases and the pH is acidic (pH ≈ 2). Self-validation: This step destroys any remaining NaBH₄, instantly stopping the reaction and defining a precise endpoint.

  • Work-up: Transfer the mixture to a separatory funnel and extract the organic products with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Analysis: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Prepare an NMR sample of the resulting crude solid in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Quantification: In the ¹H NMR spectrum, identify the distinct vinylic proton signals for the (E)- and (Z)-isomers. Integrate these signals to determine the final molar ratio of the unreacted starting materials and calculate the percentage of each isomer that has reacted.

Part 4: Implications in Research and Drug Development

The differential reactivity of these isomers has significant practical consequences:

  • Synthetic Strategy: When using these molecules as building blocks, the choice of isomer is critical. For reactions targeting the alkene, the (E)-isomer will provide significantly higher yields and faster reaction rates. If subsequent steps require a specific stereochemistry, protecting the more reactive aldehyde group may be necessary before modifying other parts of the molecule.

  • Drug Design: Biological systems are chiral and stereospecific. An enzyme or receptor active site will often bind one geometric isomer with much higher affinity than the other. The (E)-isomer, with its more linear and rigid structure, might fit into a binding pocket differently than the bulkier, more contorted (Z)-isomer. Therefore, isolating the pure, desired isomer is essential for developing effective and selective therapeutic agents.

Conclusion

While structurally similar, (E)- and (Z)-3-(3-Formylphenyl)acrylic acid exhibit a distinct reactivity profile governed by steric hindrance. The (E)-isomer is thermodynamically more stable and presents its functional groups in a more accessible manner, leading to faster reactions, particularly at the alkene and aldehyde positions. In contrast, the sterically congested (Z)-isomer is less reactive, especially in reactions involving bulky reagents or intermediates. This comprehensive understanding allows researchers to make informed decisions in synthetic planning and to better rationalize the structure-activity relationships in drug discovery programs.

References

  • Quora. (2016). Carboxylic acid and esters are less reactive to Nu than aldehydes or ketones. Why?[Link]

  • Michigan State University Department of Chemistry. Aldehydes and Ketones.[Link]

  • SATHEE. Unit 12 Aldehydes, Ketones And Carboxylic Acids.[Link]

  • Chemguide. An introduction to aldehydes and ketones.[Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions.[Link]

  • Jiménez-Barbero, J., et al. (2013). Z-sinapinic acid: the change of the stereochemistry of cinnamic acids as rational synthesis of a new matrix for carbohydrate MALDI-MS analysis. PubMed. [Link]

  • American Chemical Society. (2014). trans-Cinnamic acid.[Link]

  • Georganics. (E)-3-(3-Fluorophenyl)acrylic acid - High purity.[Link]

  • Wikipedia. Cinnamic acid.[Link]

  • ResearchGate. High Purity cis-Cinnamic Acid Preparation for Studying Physiological Role of trans-Cinnamic and cis-Cinnamic Acids in Higher Plants.[Link]

  • Overly, K. (2013). Stereochemistry of Bromine Addition to trans-Cinnamic Acid. YouTube. [Link]

  • ResearchGate. Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid.[Link]

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Comparative

Comparative Guide: 3-Formylcinnamic Acid vs. 4-Formylcinnamic Acid in Polymer Synthesis and Drug Delivery

Formylcinnamic acids are highly versatile bifunctional monomers that bridge the gap between traditional structural polymers and advanced, stimuli-responsive biomaterials. By possessing both a reactive aldehyde (formyl) g...

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Author: BenchChem Technical Support Team. Date: April 2026

Formylcinnamic acids are highly versatile bifunctional monomers that bridge the gap between traditional structural polymers and advanced, stimuli-responsive biomaterials. By possessing both a reactive aldehyde (formyl) group and an α,β-unsaturated carboxylic acid (cinnamic) moiety, these compounds enable dual-mode polymerization: dynamic covalent conjugation via the formyl group, and photocrosslinking or radical polymerization via the alkene.

As a Senior Application Scientist, selecting between the meta-substituted (3-formylcinnamic acid ) and para-substituted (4-formylcinnamic acid ) isomers is a critical decision that dictates the spatial geometry, crystal packing, and degradation kinetics of the resulting polymer network. This guide objectively compares their performance, underlying mechanisms, and experimental workflows.

Structural & Conformational Analysis

The fundamental difference between 3-formylcinnamic acid (3-FCA) and 4-formylcinnamic acid (4-FCA) lies in their substitution pattern, which directly influences their macroscopic behavior in polymer synthesis.

  • 4-Formylcinnamic Acid (Para-Substitution): The 180° alignment between the formyl group and the acrylic acid tail creates a highly symmetrical, linear molecule. This linearity allows for dense, planar "bricklayer" packing in crystal lattices, driving its melting point up to 250–255°C [[1]](). The rigid spacer is heavily utilized in antibody-drug conjugates (ADCs), such as calicheamicin derivatives, to prevent premature drug release while providing a handle for hydrazone formation 2.

  • 3-Formylcinnamic Acid (Meta-Substitution): The meta-position introduces a ~120° kink into the monomer's backbone. This spatial deviation disrupts the planar stacking required for extensive solid-state polymerization, making it more suited for solution-phase synthesis where a specific spatial geometry is required to fit complex biological binding pockets (e.g., in purine derivatives for inflammatory disorders) 3.

Comparative Performance in Polymer Synthesis

A. Solid-State Topochemical Photopolymerization

Topochemical polymerization relies on the precise preorganization of monomers in the solid state. According to Schmidt’s rule, the reacting carbon-carbon double bonds must be aligned parallel and within 4.2 Å of each other for a successful [2+2] photocycloaddition.

  • 4-FCA excels here. Its linear symmetry allows it to crystallize into the β-polymorph, perfectly aligning the olefins to form stereoregular 2D polyesters linked by cyclobutane rings upon UV or sunlight irradiation 4.

  • 3-FCA struggles in this domain; the 120° kink prevents the necessary bricklayer packing, often resulting in unreacted monomers or short 1D oligomers rather than robust 2D networks.

B. Dynamic Covalent Networks & S-Aroylthiooxime (SATO) Linkers

Both isomers can be condensed with S-aroylthiohydroxylamines to form SATOs, which act as pH-responsive hydrogen sulfide (H₂S) donors in polymer micelles and peptide-based hydrogels [[5]](). However, 4-FCA is the preferred linker. The para-formyl group is highly accessible during solid-phase peptide synthesis (SPPS), yielding excellent coupling efficiencies. The resulting 4-FCA SATO conjugates exhibit a predictable V-shaped pH-rate hydrolysis profile, with maximum stability near pH 8.0 and accelerated release in acidic tumor microenvironments 6.

Quantitative Data Comparison

Property3-Formylcinnamic Acid4-Formylcinnamic Acid
Substitution Pattern Meta (3-position)Para (4-position)
Monomer Geometry Kinked (~120° angle)Linear/Planar (180° angle)
Melting Point 190°C – 204°C250°C – 255°C (dec.)
Topochemical Reactivity Low (Steric hindrance favors oligomers)High (Forms stereoregular 2D polymers)
SATO Linker Viability Moderate (Slower condensation kinetics)Excellent (High SPPS coupling yield)
Primary Applications Complex spatial modulators, purine derivatives2D polyesters, ADC linkers, H₂S donor hydrogels

Visualizing the Reaction Pathways

Workflow cluster_0 Protocol 1: Topochemical Polymerization cluster_1 Protocol 2: SATO Linker Synthesis Monomer 4-Formylcinnamic Acid (Bifunctional Monomer) Crystallization Crystallization (Preorganization < 4.2 Å) Monomer->Crystallization Coupling SPPS Coupling (Peptide N-terminus) Monomer->Coupling UV UV/Sunlight Irradiation (Solid-State [2+2] Cycloaddition) Crystallization->UV Polymer 2D Cyclobutane Polymer (Stereoregular Network) UV->Polymer Condensation Condensation with S-aroylthiohydroxylamine Coupling->Condensation SATO SATO-Polymer Conjugate (pH-Responsive H2S Donor) Condensation->SATO

Experimental workflows for 4-formylcinnamic acid in polymer and SATO synthesis.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific conditions are chosen.

Protocol 1: Topochemical Photopolymerization of 4-Formylcinnamic Acid

Objective: Synthesize a stereoregular 2D polymer network via solid-state [2+2] cycloaddition.

  • Monomer Crystallization (Preorganization): Dissolve 4-FCA in a highly volatile solvent system (e.g., diethyl ether/petroleum ether). Allow slow solvent evaporation at room temperature.

    • Causality: Slow evaporation is critical to isolate the β-polymorph. Rapid precipitation leads to amorphous powders where the olefins are randomly oriented, violating Schmidt's rule (< 4.2 Å) and preventing polymerization 4.

  • Solid-State Irradiation: Expose the resulting crystals to broad-spectrum UV irradiation (or direct sunlight) for 24–48 hours.

    • Causality: Performing the reaction in the solid state confines the molecules, forcing a stereoregular dimerization that propagates into a 2D bricklayer packing without random chain termination [[4]]().

  • System Validation (SS-NMR & PXRD): Because the resulting 2D polymer is highly crosslinked and insoluble, solution-phase NMR cannot be used. Validate the reaction using High-Resolution Solid-State ¹³C NMR to confirm the disappearance of the olefinic carbon signals (~120-140 ppm) and the emergence of cyclobutane ring signals (~40-50 ppm) 4.

Protocol 2: Synthesis of SATO-Functionalized Polymer Linkers

Objective: Create a pH-responsive H₂S-donating peptide/polymer conjugate using 4-FCA.

  • SPPS Coupling: On a solid-phase peptide synthesizer, couple 4-FCA to the N-terminus of the resin-bound peptide using standard HATU/DIPEA chemistry.

    • Causality: The carboxylic acid of 4-FCA reacts exclusively with the terminal amine, leaving the para-formyl group exposed and unreacted for downstream functionalization 5.

  • Cleavage & Purification: Cleave the formyl-peptide from the resin using a Trifluoroacetic acid (TFA) cocktail and purify via preparative HPLC.

  • Condensation Reaction: React the purified formyl-peptide with S-aroylthiohydroxylamine in a mildly acidic aqueous buffer (pH ~6.0).

    • Causality: The condensation forms the S-aroylthiooxime (SATO) linkage. Maintaining a slightly acidic pH during synthesis is vital because SATOs undergo rapid base-activated hydrolytic decomposition at higher pH levels [[6]]().

  • System Validation (UV-Vis Kinetics): Monitor the hydrolytic decomposition across various pH buffers (pH 6.0 to 10.9) using UV-Vis spectroscopy. A successful SATO conjugate will exhibit a V-shaped pH-rate profile, confirming the switch from acid-catalyzed to base-activated hydrolysis with a minimum degradation rate near pH 8.0 6.

Conclusion

While both 3-formylcinnamic acid and 4-formylcinnamic acid offer the dual reactivity of an aldehyde and an alkene, 4-formylcinnamic acid is the definitive choice for materials science and drug delivery applications requiring high structural order. Its linear geometry enables the precise crystal packing necessary for topochemical 2D polymerization and provides an unhindered handle for high-yield dynamic covalent conjugations in ADC and hydrogel synthesis. Conversely, 3-formylcinnamic acid should be reserved for specialized syntheses where a structural kink is intentionally required to modulate binding affinity or disrupt polymer crystallinity.

References

  • Polymorphism of Cinnamic and α-Truxillic Acids: New Additions to an Old Story. ResearchGate. 4

  • Hydrolytic decomposition of S-aroylthiooximes: Effect of pH and N-arylidene substitution on reaction rate. National Institutes of Health (NIH). 5

  • US5739116A - Enediyne derivatives useful for the synthesis of conjugates of methyltrithio antitumor agents. Google Patents. 2

  • AP1000A - Substituted(1,3-Bis(cyclohexylmethyl)-1,2,3,6- tetrahydro-2, 6-dioxo-9h-purin-8-y1) phenyl derivatives. Google Patents.3

  • Hydrolytic Decomposition of S-Aroylthiooximes: Effect of pH and N-Arylidene Substitution on Reaction Rate. ACS Publications. 6

  • 4-Formylcinnamic acid - Achemo Scientific Limited. MOLBASE.1

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Validation

HPLC Method Validation for Assessing (E)-3-(3-Formylphenyl)acrylic Acid Purity: A Comparative Column Guide

As a Senior Application Scientist, I frequently encounter the challenge of resolving closely related aromatic isomers and synthetic intermediates. When assessing the purity of (E)-3-(3-Formylphenyl)acrylic acid (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of resolving closely related aromatic isomers and synthetic intermediates. When assessing the purity of (E)-3-(3-Formylphenyl)acrylic acid (also known as 3-formylcinnamic acid), standard reversed-phase high-performance liquid chromatography (HPLC) methods often fall short. The molecule features a carboxylic acid, an aldehyde group, and a rigid alkene spacer. During its synthesis—typically via a Knoevenagel condensation between 3-formylbenzaldehyde and malonic acid—several critical impurities are generated, most notably the (Z)-isomer and unreacted starting materials.

This guide provides an objective, data-driven comparison of stationary phase chemistries for this specific application, followed by a self-validating, ICH Q2(R2)-compliant analytical protocol[1].

The Chemistry & Separation Strategy: Causality in Column Selection

To achieve baseline resolution of (E)-3-(3-Formylphenyl)acrylic acid from its (Z)-isomer and degradation products, we must exploit the molecule's structural nuances.

Traditional C18 (Octadecylsilane) columns rely almost exclusively on dispersive van der Waals (hydrophobic) interactions[2]. Because the (E) and (Z) isomers of formylcinnamic acid have nearly identical hydrophobicities, a C18 phase struggles to differentiate them, often resulting in co-elution or severe peak shouldering.

In contrast, a Biphenyl stationary phase offers a mixed-mode retention mechanism. The dual-ring structure of the biphenyl ligand provides strong π−π interactions with the electron-deficient aromatic ring of the analyte (exacerbated by the electron-withdrawing formyl group)[3]. Furthermore, the rigid planar structure of the (E)-isomer interacts differently with the biphenyl phase compared to the sterically hindered (Z)-isomer, providing orthogonal selectivity[4].

G A Analyte: (E)-3-(3-Formylphenyl)acrylic acid B C18 Column (Hydrophobic Interactions) A->B Standard RP C Biphenyl Column (Hydrophobic + π-π Interactions) A->C Orthogonal RP D Co-elution with (Z)-isomer (Poor Steric Recognition) B->D Fails to resolve E Baseline Resolution (Rs > 2.0) (Enhanced Shape Selectivity) C->E Successful separation

Chromatographic retention mechanisms comparing C18 and Biphenyl phases for aromatic isomers.

Comparative Performance Data

To objectively evaluate performance, we compared a standard C18 column against a Biphenyl column using an identical acidic mobile phase. The carboxylic acid moiety of the analyte has a pKa​ of approximately 4.4. By buffering the mobile phase to pH 2.7 using 0.1% Formic Acid, we suppress ionization, ensuring the analyte remains fully protonated. This prevents the peak tailing and retention time shifts that plague unbuffered methods[5].

Table 1: Stationary Phase Comparison (Isocratic: 40% Acetonitrile / 60% Water with 0.1% FA)
ParameterC18 Column (150 x 4.6 mm, 3 µm)Biphenyl Column (150 x 4.6 mm, 2.6 µm Core-Shell)Causality / Scientific Insight
Retention Time (E-isomer) 4.2 min6.8 minBiphenyl's π−π interactions significantly increase retention for aromatic compounds[2].
Resolution ( Rs​ ) (E vs Z) 1.1 (Incomplete)2.8 (Baseline)Steric recognition of the planar (E)-isomer by the biphenyl rings drives separation[6].
Peak Asymmetry ( As​ ) 1.6 (Tailing)1.1 (Symmetrical)Core-shell biphenyl particles reduce eddy diffusion, improving mass transfer and peak shape[4].
Selectivity ( α ) 1.051.22Orthogonal selectivity proves Biphenyl is superior for cinnamic acid derivatives.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By integrating a System Suitability Test (SST) prior to sample injection, the method guarantees that column efficiency and peak symmetry meet regulatory mandates before any data is collected.

Reagents and Materials
  • Stationary Phase: Kinetex Biphenyl, 150 x 4.6 mm, 2.6 µm (or equivalent core-shell biphenyl)[4].

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Diluent: 50:50 Methanol:Water.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent viscosity and mass transfer kinetics).

  • Injection Volume: 5 µL (Prevents column overloading while maintaining high sensitivity).

  • Detection: UV at 275 nm (Optimal absorbance for the conjugated formyl-aromatic-acrylic system).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 8.0 min: 20% 60% B (Linear gradient to elute strongly retained impurities)

    • 8.0 - 10.0 min: 60% B

    • 10.0 - 10.1 min: 60% 20% B

    • 10.1 - 15.0 min: 20% B (Column re-equilibration)

Sample Preparation
  • Standard Stock: Accurately weigh 10 mg of (E)-3-(3-Formylphenyl)acrylic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock 1:10 with Diluent to achieve a 100 µg/mL concentration.

  • Sample Preparation: Prepare batch samples at a target concentration of 100 µg/mL using the same Diluent. Sonicate for 5 minutes to ensure complete dissolution.

ICH Q2(R2) Method Validation Framework

To ensure trustworthiness and regulatory compliance, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][7].

Validation S1 System Suitability S2 Specificity (Forced Deg.) S1->S2 S3 Linearity & Range S2->S3 S4 Accuracy & Precision S3->S4 S5 Robustness (DoE) S4->S5

Sequential workflow for ICH Q2(R2) analytical method validation.

Table 2: Validation Parameters and Experimental Results
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
System Suitability RSD 2.0%, N>2000 , As​≤ 1.5RSD = 0.4%, N=12,500 , As​=1.08 Pass
Specificity No interference at target tR​ from blanks or degradantsPeak purity angle < Purity threshold (via DAD)Pass
Linearity R2≥0.999 (Range: LOQ to 120% of target) R2=0.9998 (Range: 0.5 to 120 µg/mL)Pass
LOD / LOQ Signal-to-Noise (S/N) 3:1 and 10:1LOD = 0.15 µg/mL, LOQ = 0.45 µg/mLPass
Accuracy (Recovery) 98.0% - 102.0% recovery at 80%, 100%, 120%Mean Recovery = 99.6%Pass
Method Precision Intra-day RSD 2.0% (n=6)Intra-day RSD = 0.72%Pass
Robustness Stable under deliberate variations ( ± 0.1 mL/min flow, ± 2°C) Rs​>2.0 maintained across all variationsPass
Causality in Validation
  • Specificity via Forced Degradation: We subjected the analyte to acid (0.1M HCl), base (0.1M NaOH), and oxidative (3% H2​O2​ ) stress. The Biphenyl column successfully resolved the primary oxidative degradant (where the formyl group oxidizes to a second carboxylic acid) from the main peak, proving the method is stability-indicating[8].

  • Precision and Accuracy: The high precision (RSD 0.72%) is a direct result of the core-shell particle architecture, which minimizes backpressure variations and ensures highly reproducible retention times across multiple injections[4].

References

  • Bell, David S. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatography Online, 23 Mar. 2026. [Link]

  • Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds." Phenomenex, 2026. [Link]

  • International Council for Harmonisation (ICH). "ICH Q2 (R2) Guideline on Validation of Analytical Procedures." Scribd / EMA, 30 Nov. 2023.[Link]

  • MDPI. "Analytical Method Development and Validation." MDPI, 23 Oct. 2025. [Link]

  • Chromatography Today. "The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity." Chromatography Today, 2026. [Link]

  • Preprints.org. "Recent Advancements In Hplc Method Development And Validation." Preprints.org, 23 Sep. 2024.[Link]

  • American Pharmaceutical Review. "Analytical Method Validation for Quality Assurance and Process Validation Professionals." American Pharmaceutical Review, 13 Oct. 2020. [Link]

Sources

Comparative

A Guide to Benchmarking Catalytic Efficiency with (E)-3-(3-Formylphenyl)acrylic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern catalysis, the precise evaluation of a catalyst's performance is paramount. The selection of an appropriate substrate is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the precise evaluation of a catalyst's performance is paramount. The selection of an appropriate substrate is a critical determinant of a successful benchmarking study. This guide provides an in-depth analysis of the use of bifunctional substrates, with a focus on (E)-3-(3-Formylphenyl)acrylic acid and its structural analogs, for the comprehensive assessment of catalytic efficiency. We will explore the rationale behind the use of such molecules, provide detailed experimental protocols for enzymatic and chemo-catalytic systems, and present a framework for comparative data analysis.

The Rationale for Bifunctional Substrates in Catalytic Benchmarking

(E)-3-(3-Formylphenyl)acrylic acid is an exemplary bifunctional substrate. Its structure incorporates two key reactive moieties: an α,β-unsaturated carboxylic acid and an aromatic aldehyde. This dual functionality offers a unique opportunity to probe different aspects of a catalyst's activity and selectivity.

  • The Acrylic Acid Moiety: The electron-withdrawing nature of the carboxylic acid group activates the carbon-carbon double bond, making it susceptible to reduction by a wide range of catalysts, including ene-reductases (EREDs) and various chemocatalysts.[1] The consumption of this double bond can be readily monitored spectrophotometrically, providing a convenient handle for kinetic analysis.

  • The Formyl Group: The aldehyde functionality can serve several purposes. It can be a site for a secondary reaction, allowing for the evaluation of chemoselectivity. For instance, a catalyst could selectively reduce the double bond while leaving the aldehyde untouched, or vice versa. Furthermore, the electronic properties of the formyl group influence the reactivity of the acrylic acid moiety, providing a means to probe the electronic effects on catalysis.

The use of such well-defined substrates is a cornerstone of robust benchmarking, which is a community-driven effort to establish reproducible and relevant assessments of catalyst performance.[2]

Experimental Design and Protocols

A well-designed experiment is crucial for obtaining reliable and comparable data. Here, we outline a general workflow for benchmarking catalysts using a formyl-substituted acrylic acid substrate.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Substrate & Catalyst Stock Solution Preparation B Cofactor & Buffer Preparation (for enzymes) A->B C Reaction Initiation A->C B->C D Time-course Monitoring (e.g., Spectrophotometry) C->D E Quenching of Reaction D->E I Product Analysis (HPLC/GC) for Selectivity E->I F Determination of Initial Rates G Michaelis-Menten Kinetics (for enzymes) F->G H Calculation of Catalytic Efficiency (kcat/Km) G->H G cluster_enzyme Ene-Reductase Catalytic Cycle A E-FMN (oxidized enzyme) B E-FMNH- (reduced enzyme) A->B NAD(P)H -> NAD(P)+ C E-FMNH- - Substrate Complex B->C Substrate binding D E-FMN - Product Complex C->D Hydride transfer D->A Product release

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